3-bromo-5-chloro-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMTLPTFUWUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376619 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-82-6 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways for the precursor 5-chloro-1H-indole, followed by a detailed protocol for its regioselective bromination to yield the target compound. Quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Synthesis of the Precursor: 5-chloro-1H-indole
The synthesis of the starting material, 5-chloro-1H-indole, can be effectively achieved through established methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. Both methods offer reliable routes to substituted indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-chloro-1H-indole, (4-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound, followed by cyclization.
Experimental Protocol: Fischer Indole Synthesis of 5-chloro-1H-indole
A common adaptation of the Fischer indole synthesis for an unsubstituted C2 and C3 indole involves the reaction of (4-chlorophenyl)hydrazine hydrochloride with pyruvic acid.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 11 | 0.97 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 20 mL |
Procedure:
-
A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and pyruvic acid (0.97 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then dissolved in a 2M sodium hydroxide solution.
-
The aqueous solution is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-chloro-1H-indole.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis provides an alternative, high-yield route to indoles from o-nitrotoluenes.[2][3] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-chloro-1H-indole
This synthesis starts from 4-chloro-2-nitrotoluene.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 |
| Pyrrolidine | C₄H₉N | 71.12 |
| Raney Nickel | Ni | 58.69 |
| Hydrazine hydrate | H₆N₂O | 50.06 |
Procedure:
-
Enamine Formation: A solution of 4-chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent (e.g., DMF) is heated to form the intermediate enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate, or alternatively, palladium on carbon with hydrogen gas.[3] This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.
-
Work-up and Purification: Following the reduction, the catalyst is removed by filtration, and the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography.
Logical Workflow for the Leimgruber-Batcho Synthesis:
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-chloro-1H-indole.
Characterization Data for 5-chloro-1H-indole
| Property | Data |
| Molecular Formula | C₈H₆ClN |
| Molar Mass | 151.59 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-71 °C |
| ¹H NMR (CDCl₃) | δ 8.0 (br s, 1H, NH), 7.59 (d, J=2.0 Hz, 1H, H4), 7.20 (d, J=8.7 Hz, 1H, H7), 7.12 (dd, J=8.7, 2.0 Hz, 1H, H6), 6.45 (m, 1H, H3), 7.12 (m, 1H, H2) ppm.[5] |
| ¹³C NMR (CDCl₃) | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 (for 5-chloro-3-methyl-1H-indole, indicative of shifts for the 5-chloroindole core) ppm.[6][7] |
| Mass Spectrum | Molecular ion (M⁺) at m/z 151.[4] |
Synthesis of this compound
The target compound, this compound, is synthesized by the regioselective electrophilic bromination of 5-chloro-1H-indole. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Reaction Pathway:
Caption: Synthesis of this compound via bromination.
Experimental Protocol: Bromination of 5-chloro-1H-indole
This protocol is adapted from general procedures for the C3 bromination of indoles using NBS.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-chloro-1H-indole | C₈H₆ClN | 151.59 | 10 | 1.52 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |
| Acetonitrile | C₂H₃N | 41.05 | - | 50 mL |
Procedure:
-
To a solution of 5-chloro-1H-indole (1.52 g, 10 mmol) in acetonitrile (50 mL) at 0 °C, N-bromosuccinimide (1.87 g, 10.5 mmol) is added in one portion.
-
The resulting mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₈H₅BrClN |
| Molar Mass | 230.49 g/mol |
| Appearance | Expected to be a solid. |
| ¹H NMR | Expected to show the absence of the C3-H proton signal seen in the starting material and characteristic shifts for the remaining aromatic protons. |
| ¹³C NMR | The C3 signal is expected to shift significantly downfield upon bromination. |
| Mass Spectrum | Expected to show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine and chlorine atoms at m/z 229, 231, and 233. |
| IR Spectrum | An FTIR spectrum is available on SpectraBase, which can be used for comparison.[8] The spectrum would show characteristic N-H stretching and aromatic C-H and C-C vibrations. |
Safety Considerations
-
Halogenated Compounds: Handle all halogenated organic compounds with care in a well-ventilated fume hood. They can be irritants and are potentially toxic.
-
Reagents: N-Bromosuccinimide is a lachrymator and an irritant. Pyruvic acid and glacial acetic acid are corrosive. Raney nickel is pyrophoric and should be handled with extreme caution. Hydrazine is toxic and a suspected carcinogen.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound is readily achievable through a two-step process involving the initial formation of 5-chloro-1H-indole, followed by regioselective bromination at the C3 position using N-bromosuccinimide. The Fischer indole and Leimgruber-Batcho syntheses both provide effective means to produce the necessary precursor. Careful control of reaction conditions during the bromination step is crucial to ensure high regioselectivity and yield. This guide provides the necessary experimental details and data to aid researchers in the successful synthesis and characterization of this valuable compound for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Chemical Properties of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity, offering valuable insights for its application in research and development.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of approximately 84°C.[1][2] While its boiling point has been predicted to be around 352.2°C, this value is an estimation and should be treated with caution.[1][2] The compound's acidity, represented by its predicted pKa, is approximately 14.42, indicating it is a very weak acid.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Melting Point | 84 °C | [1][2] |
| Boiling Point (Predicted) | 352.2 ± 22.0 °C | [1][2] |
| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.42 ± 0.30 | [1][2] |
| Appearance | Solid | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The positions of the carbon signals will be shifted downfield in the vicinity of the halogen atoms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the indole ring, C-H stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks characteristic of the presence of bromine and chlorine.
Synthesis and Purification
The synthesis of this compound typically involves the direct halogenation of a 5-chloro-1H-indole precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1H-indole in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Applications
Halogenated indoles like this compound are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bonds.
Cross-Coupling Reactions: The bromine atom at the 3-position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
Caption: Common cross-coupling reactions of this compound.
Role in Drug Discovery: The indole scaffold is a "privileged structure" in medicinal chemistry, and halogenation can significantly enhance the biological activity of these molecules. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Halogenated indoles are particularly prominent as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By inhibiting specific kinases, it is possible to disrupt these aberrant signaling cascades.
Relevant Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, when activated, triggers a cascade of downstream signaling events promoting cell growth and proliferation.[3][4] Mutations or overexpression of EGFR are common in many cancers.
-
BRAF/MEK/ERK (MAPK) Signaling Pathway: The BRAF kinase is a key component of the MAPK pathway, which is also critical for cell growth and survival.[5][6] Mutations in the BRAF gene are frequently found in melanoma and other cancers.
Caption: A typical workflow for screening indole derivatives as kinase inhibitors.
The ability of this compound to serve as a scaffold for the synthesis of a diverse library of compounds through cross-coupling reactions makes it a valuable tool for the development of novel kinase inhibitors targeting pathways like EGFR and BRAF. The presence of both bromine and chlorine offers opportunities for selective and sequential functionalization, further expanding its synthetic utility.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
- 5. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-bromo-5-chloro-1H-indole (CAS: 85092-82-6)
This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative with significant potential in medicinal chemistry and materials science. The indole scaffold is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation at various positions of the indole ring is a key strategy for modulating the physicochemical and biological properties of these molecules, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug development.
Physicochemical and Spectroscopic Properties
This compound is a disubstituted indole with a bromine atom at the C3 position and a chlorine atom at the C5 position. These substitutions are crucial for its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85092-82-6 | [2][3] |
| Molecular Formula | C₈H₅BrClN | [2] |
| Molecular Weight | 230.49 g/mol | [2] |
| Melting Point | 84 °C | [2] |
| Appearance | (Not specified, likely a solid at room temperature) | |
| Solubility | (Not specified, expected to be soluble in common organic solvents) |
Spectroscopic Data Summary:
While specific spectra for this compound are not publicly available in the initial search, the expected spectral characteristics can be inferred from its structure and data for related compounds.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm. - Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C2 would likely be a singlet or a doublet with small coupling. The protons on the benzene ring (C4, C6, C7) will show a characteristic splitting pattern (e.g., doublets and doublet of doublets) influenced by the chloro and bromo substituents. For example, 5-chloro-3-methyl-1H-indole shows aromatic protons between δ 7.01 and 7.91 ppm.[4] |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-140 ppm. The carbons attached to the halogens (C3 and C5) will be influenced by their electronegativity. For instance, in 5-chloro-3-methyl-1H-indole, the carbon signals appear between δ 111.68 and 134.69 ppm.[4] |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An isotopic cluster characteristic of a compound containing one bromine and one chlorine atom. The most prominent peaks would be at m/z 229, 231, and 233, corresponding to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). |
| Infrared (IR) Spectroscopy | - N-H stretch: A sharp peak around 3400 cm⁻¹. - C-H aromatic stretch: Peaks just above 3000 cm⁻¹. - C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-Br and C-Cl stretches: In the fingerprint region below 1000 cm⁻¹. |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for indole synthesis and halogenation. A common strategy involves the halogenation of a pre-formed indole nucleus.
Proposed Synthetic Pathway:
A plausible and efficient route starts with the commercially available 5-chloroindole, followed by a regioselective bromination at the C3 position. The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a generalized procedure based on standard methods for the C3-bromination of indoles.
-
Dissolution: Dissolve 5-chloroindole (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent to the cooled indole solution with constant stirring. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.
Chemical Reactivity and Applications in Drug Discovery
The presence of three key reactive sites—the N-H group, the C3-bromo group, and the C-H bonds of the benzene ring—makes this compound a versatile building block for creating a diverse library of compounds.
Reactivity at the C3 Position:
The bromine atom at the C3 position is particularly useful for introducing further complexity through various cross-coupling reactions.
Figure 2: Key cross-coupling reactions of this compound.
Applications in Drug Discovery:
Halogenated indoles are prevalent in medicinal chemistry. The chlorine and bromine atoms can form halogen bonds with biological targets, enhancing binding affinity and selectivity. Chloro-containing compounds represent a significant portion of pharmaceuticals on the market.[5]
-
Anticancer Agents: Many indole derivatives are investigated for their anticancer properties.[6] Specifically, 5-chloro-indole derivatives have been developed as potent inhibitors of the EGFR/BRAF signaling pathways, which are often over-activated in various cancers.[7] this compound serves as an excellent starting point for synthesizing analogs to probe these pathways.
-
Antimicrobial Agents: The indole nucleus is a common feature in molecules with antimicrobial activity.[6][8]
-
CNS Disorders: 5-bromoindole derivatives have been used in the synthesis of selective serotonin antagonists for treating central nervous system disorders.[9]
Potential Biological Activity and Signaling Pathways
Given the known activity of similar compounds, this compound and its derivatives are likely to interact with key cellular signaling pathways implicated in diseases like cancer.
EGFR/BRAF Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are critical components of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in EGFR and BRAF are common drivers of cancer.[7] Small molecule inhibitors targeting these kinases are a major focus of cancer drug development. The diagram below illustrates the pathway and the potential point of inhibition by indole derivatives.
Figure 3: Simplified EGFR/BRAF signaling pathway and potential inhibition.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the synthesis of novel compounds. For drug development professionals, its utility as a precursor for kinase inhibitors and other biologically active molecules is particularly noteworthy. Future research should focus on exploring the full scope of its chemical transformations and evaluating the biological activities of its derivatives against a wider range of therapeutic targets. The development of efficient and scalable synthetic routes will further enhance its accessibility and application in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-INDOLE, 3-BROMO-5-CHLORO- CAS#: 85092-82-6 [amp.chemicalbook.com]
- 3. 85092-82-6|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. ecommons.luc.edu [ecommons.luc.edu]
An In-depth Technical Guide to 3-bromo-5-chloro-1H-indole: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-5-chloro-1H-indole is a halogenated derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms on the indole ring significantly influences its physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its potential biological significance.
Core Physical and Chemical Characteristics
The fundamental properties of this compound are summarized below, providing a foundation for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Melting Point | 84 °C | [1] |
| Boiling Point (Predicted) | 352.2 ± 22.0 °C | [1] |
| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.42 ± 0.30 | [1] |
Solubility: While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility trends for indole and its derivatives suggest it is likely to be sparingly soluble in water and more soluble in organic solvents such as alcohols, chloroform, and dimethyl sulfoxide.
Spectral Data Analysis
Reference NMR Data for a Structurally Similar Compound: 5-chloro-3-methyl-1H-indole [2]
-
¹H NMR (500 MHz, CDCl₃): δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H).[2]
-
¹³C NMR (125 MHz, CDCl₃): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[2]
The presence of the bromine atom at the 3-position in the target molecule is expected to significantly influence the chemical shifts of the neighboring protons and carbons compared to the methyl group in the reference compound.
Experimental Protocols
General Synthesis of Halogenated Indoles
The synthesis of this compound can be approached through the halogenation of a suitable indole precursor. A general experimental workflow for the synthesis of a halogenated indole is outlined below.
Detailed Method for Bromination of an Indole Derivative (Adapted from a general procedure for 5-bromoindole synthesis): [3]
-
Dissolution: Dissolve the starting material, 5-chloro-1H-indole, in a suitable organic solvent such as isopropanol.
-
Reaction with Bisulfite (Protection - Optional but may improve selectivity): An aqueous solution of sodium or potassium bisulfite can be added, and the mixture stirred for an extended period (e.g., 15-20 hours) to form a sulfonate adduct at the 2-position, which can direct bromination to the 3-position.
-
Acetylation (If bisulfite protection is used): The intermediate from the previous step is then typically acetylated using acetic anhydride.
-
Bromination: The (acetylated) intermediate is dissolved in water, and bromine is added dropwise at a low temperature (0-5 °C). The reaction is allowed to proceed for 1-3 hours at this temperature and then for an additional 1-2 hours at room temperature.
-
Quenching: An aqueous solution of sodium or potassium bisulfite is added to quench any excess bromine.
-
Hydrolysis and Product Formation: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed for 12-18 hours to hydrolyze the acetyl and sulfonate groups, yielding the final product.
-
Isolation and Purification: Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Reactivity and Stability
Halogenated indoles are versatile intermediates in organic synthesis. The bromine atom at the C3 position and the chlorine atom at the C5 position influence the molecule's reactivity.
-
Electrophilic Substitution: The indole nucleus is generally electron-rich and prone to electrophilic attack, primarily at the C3 position. The presence of a bromine atom at this position in this compound deactivates it towards further electrophilic substitution at this site. Electrophilic substitution on the benzene ring would likely occur at positions C4, C6, or C7, with the directing effects of the chloro and bromo substituents and the indole nitrogen playing a role.
-
Nucleophilic Substitution: The C-Br bond at the 3-position can be susceptible to nucleophilic substitution, particularly in the presence of a catalyst. This allows for the introduction of various functional groups at this position.
-
Stability: Halogenated indoles are generally stable compounds under normal conditions. However, like many organic molecules, they may be sensitive to strong oxidizing agents, strong acids, and prolonged exposure to light.
References
An In-depth Technical Guide to the Spectral Data of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the structural characterization of synthesized organic compounds.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of indole, 3-bromoindole, 5-chloroindole, and other related halogenated indoles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.2 - 8.5 | br s | - | 1H | N-H |
| ~7.7 | d | ~2.0 | 1H | H-4 |
| ~7.4 | d | ~8.7 | 1H | H-7 |
| ~7.3 | s | - | 1H | H-2 |
| ~7.2 | dd | ~8.7, ~2.0 | 1H | H-6 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-7a |
| ~129 | C-5 |
| ~128 | C-3a |
| ~125 | C-2 |
| ~124 | C-6 |
| ~122 | C-4 |
| ~113 | C-7 |
| ~95 | C-3 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1600, ~1470, ~1450 | Medium-Strong | C=C Aromatic Ring Stretching |
| ~1100 | Medium | C-N Stretch |
| ~800 | Strong | C-H Bending (out-of-plane) |
| ~750 | Strong | C-Cl Stretch |
| ~650 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 231/229/227 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |
| 148 | Medium | [M - Br]⁺ |
| 113 | Medium | [M - Br - Cl]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] To ensure homogeneity, the sample can be gently heated or vortexed.[1]
-
Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts.[1]
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically requiring a few minutes.[1] For ¹³C NMR, a larger sample size (50-100 mg) and a longer acquisition time (20-60 minutes) are generally needed.[1]
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
A common method for analyzing solid samples is the thin solid film method.[2]
-
Sample Preparation : Dissolve a small amount of the solid (a few mg) in a volatile organic solvent like methylene chloride or acetone.[2][3]
-
Film Deposition : Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2][3]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
Data Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[2] A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.[4]
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
-
Sample Introduction : Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer, often using a direct insertion probe.[5][6] The sample is then vaporized by heating in the high vacuum of the instrument.[5][6]
-
Ionization : Bombard the vaporized molecules with a high-energy electron beam, causing ionization and fragmentation.[5][6]
-
Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[5][6]
-
Detection : Detect the separated ions, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a target organic molecule like this compound.
Caption: Logical workflow for the synthesis and spectral characterization of an organic compound.
References
starting material for functionalized indole synthesis
An In-depth Technical Guide to Starting Materials for Functionalized Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its diverse biological activities have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic routes to functionalized indoles, with a specific focus on the key starting materials that underpin these methodologies. This document details the core principles, presents quantitative data for comparative analysis, and offers explicit experimental protocols for seminal reactions.
Classical Indole Synthesis Methods
Classical methods, developed in the late 19th and early 20th centuries, remain highly relevant for their robustness and scalability in producing a wide range of indole derivatives.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2]
Core Starting Materials:
-
Arylhydrazines: Phenylhydrazine or its substituted derivatives.
-
Carbonyl Compounds: Aldehydes or ketones that possess at least two alpha-hydrogens.[3]
-
Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][4]
Table 1: Quantitative Data for Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference(s) |
| Phenylhydrazine | Acetophenone | Glacial Acetic Acid/HCl | Heat, then cyclize with PPA | ~75-85 | [5] |
| Phenylhydrazine | Pyruvic Acid | Heat | Decarboxylation | Good | [6] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | ~70-80 | [6] |
| p-Tolylhydrazine | Acetone | ZnCl₂ | 170 °C | ~80 | [1] |
Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone [5]
-
Step 1: Preparation of Acetophenone Phenylhydrazone.
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the resulting mixture in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration, wash with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
-
-
Step 2: Cyclization to 2-Phenylindole.
-
Mix 5 g of the prepared acetophenone phenylhydrazone with 20 g of anhydrous zinc chloride in a flask.
-
Heat the mixture in an oil bath at 170 °C for 30 minutes.
-
Cool the flask and add 50 mL of dilute hydrochloric acid.
-
Heat the mixture to boiling to break up the solid mass.
-
Cool the mixture, and collect the crude 2-phenylindole by filtration.
-
Recrystallize the product from ethanol to yield pure 2-phenylindole.
-
Reissert Indole Synthesis
The Reissert synthesis is a multistep reaction that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole core.[7][8]
Core Starting Materials:
-
o-Nitrotoluenes: Substituted or unsubstituted o-nitrotoluene.
-
Diethyl Oxalate: Serves as the source for the C2 and C3 atoms of the indole ring.
-
Base: A strong base, typically an alkoxide like sodium ethoxide or potassium ethoxide, is required for the initial condensation.[7]
-
Reducing Agent: The reductive cyclization is commonly achieved with agents like zinc in acetic acid.[7][9]
Table 2: Quantitative Data for Reissert Indole Synthesis
| o-Nitrotoluene Derivative | Base / Reducing Agent | Conditions | Yield (%) | Reference(s) |
| o-Nitrotoluene | NaOEt / Zn, AcOH | 1. Condensation; 2. Reductive Cyclization | Good | [7][9] |
| 2-Nitro-4-methyltoluene | K₂CO₃ / Fe, AcOH | Multistep sequence | Moderate | [9] |
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [7]
-
Step 1: Condensation.
-
In a suitable reaction vessel, react o-nitrotoluene with diethyl oxalate in the presence of potassium ethoxide to yield ethyl o-nitrophenylpyruvate.
-
-
Step 2: Reductive Cyclization.
-
Treat the ethyl o-nitrophenylpyruvate intermediate with a reducing agent, such as zinc powder in glacial acetic acid.
-
The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone.
-
The subsequent dehydration and tautomerization yield the indole-2-carboxylic acid.
-
-
Step 3: Decarboxylation (Optional).
-
The resulting indole-2-carboxylic acid can be heated to induce decarboxylation, yielding the parent indole.[7]
-
Madelung Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[10][11] This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessed through other routes.[11]
Core Starting Materials:
-
N-acyl-o-toluidines: An aniline with an acyl group on the nitrogen and a methyl group at the ortho position.
-
Strong Base: Typically requires a very strong base like sodium amide or potassium t-butoxide at high temperatures (250-400 °C).[10][11] Modern variations may use organolithium reagents under milder conditions.[10]
Table 3: Quantitative Data for Madelung Synthesis
| N-acyl-o-toluidine Derivative | Base | Conditions | Yield (%) | Reference(s) |
| N-Benzoyl-o-toluidine | Sodium Ethoxide (2 eq.) | High Temp, Airless | Good | [11] |
| N-Acetyl-o-toluidine | Potassium t-butoxide | 250-300 °C | Moderate | [10] |
| Various (Smith Modification) | n-BuLi / sec-BuLi | Milder temperatures | Good | [11] |
Modern Palladium-Catalyzed Methods
The advent of transition-metal catalysis has revolutionized indole synthesis, allowing for milder reaction conditions and broader functional group tolerance.
Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[12][13]
Core Starting Materials:
-
o-Haloanilines: Typically o-iodoanilines or o-bromoanilines.[13] N-substituted anilines often provide excellent yields.[12]
-
Disubstituted Alkynes: A wide variety of functionalized alkynes can be used.[13]
-
Palladium Catalyst: Often Pd(OAc)₂ or a pre-formed Pd(0) complex.[5][14]
-
Base: An inorganic base such as K₂CO₃ is commonly used.[5]
-
Additives: A chloride source like LiCl or n-Bu₄NCl is often required.[12]
Table 4: Quantitative Data for Larock Indole Synthesis
| o-Haloaniline Derivative | Alkyne Derivative | Catalyst / Ligand / Base | Conditions | Yield (%) | Reference(s) |
| 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃, LiCl | 100 °C, 1.5 h | >80 | [5][13] |
| o-Bromoaniline | Various | Pd[P(o-tol)₃]₂ / Na₂CO₃ | 100 °C | 70 | [15] |
| o-Chloroaniline | Various | Pd(OAc)₂ / dtbpf / K₃PO₄ | 110-130 °C | Good | [15] |
Experimental Protocol: Larock Synthesis with 2-Iodoaniline [5][14]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodoaniline (1.0 mmol), K₂CO₃ (5.0 eq), and LiCl (1.0 eq).
-
Catalyst Addition: To the flask, add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and the ligand, PPh₃ (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF as the solvent, followed by the disubstituted alkyne (1.2 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 1.5-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Other Notable Synthesis Methods
Numerous other named reactions provide strategic access to specific classes of functionalized indoles.
Bartoli Indole Synthesis
The Bartoli synthesis is a unique method for preparing 7-substituted indoles by reacting an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[16][17] The presence of the ortho substituent is crucial for the reaction's success.[17]
Core Starting Materials:
-
ortho-Substituted Nitroarenes: The substituent can be alkyl, aryl, or a halogen.[16]
-
Vinyl Grignard Reagents: Typically vinylmagnesium bromide. Three equivalents are necessary when starting from a nitroarene.[17][18]
Nenitzescu Indole Synthesis
This reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone and a β-aminocrotonic ester (an enamine).[19][20] The 5-hydroxyindole core is a key component of biologically important molecules like serotonin.[19][21]
Core Starting Materials:
-
Benzoquinones: 1,4-Benzoquinone or its substituted derivatives.
-
β-Aminocrotonic Esters: These enamines serve as the nucleophile in the initial Michael addition.[21]
Gassman Indole Synthesis
The Gassman synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline and a ketone bearing an α-thioether substituent.[22][23] The thioether group can later be removed with Raney nickel.[22]
Core Starting Materials:
-
Anilines: Substituted or unsubstituted anilines. Electron-rich anilines tend to fail.[22]
-
α-Keto-thioethers: A ketone with a thioether group on the alpha carbon.
-
Reagents: tert-Butyl hypochlorite (tBuOCl) for N-chlorination and a base (e.g., triethylamine) to promote the key[3][5]-sigmatropic rearrangement.[22]
Fukuyama Indole Synthesis
This versatile method uses tin-mediated radical cyclization to form 2,3-disubstituted indoles. It offers the advantage of proceeding under mild conditions and tolerating a wide range of sensitive functional groups.[24]
Core Starting Materials:
-
o-Isocyanostyrenes or 2-Alkenylthioanilides: These are the two primary starting points for the radical cyclization.[24]
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or triethylborane.[24]
-
Reducing Agent: Tributyltin hydride is most commonly used.[24]
Visualized Workflows and Pathways
Logical Overview of Indole Synthesis Strategies
The following diagram illustrates how different classes of starting materials are channeled through various named reactions to yield the indole core.
Caption: Core strategies for indole synthesis from key starting materials.
Experimental Workflow: Larock Indole Synthesis
This diagram outlines the typical laboratory procedure for performing a palladium-catalyzed Larock indole synthesis.
Caption: Step-by-step workflow for the Larock indole synthesis.
Biological Relevance: Simplified Serotonin Signaling
Functionalized indoles, such as the neurotransmitter serotonin (5-hydroxytryptamine), are critical in biological signaling. The Nenitzescu synthesis provides a direct route to the 5-hydroxyindole core.
Caption: Role of an indole derivative in a G-protein signaling pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. benchchem.com [benchchem.com]
- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Bartoli_indole_synthesis [chemeurope.com]
- 19. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. benchchem.com [benchchem.com]
- 22. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 23. synarchive.com [synarchive.com]
- 24. Fukuyama indole synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the C3 Bromine in 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-bromo-5-chloro-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development. The strategic placement of two distinct halogen atoms at the C3 and C5 positions offers a versatile platform for selective functionalization, enabling the synthesis of diverse molecular libraries for biological screening. This technical guide provides a comprehensive overview of the reactivity of the C3 bromine atom, focusing on its participation in various palladium-catalyzed cross-coupling reactions and other transformations. Understanding the chemoselectivity and reaction dynamics of this position is paramount for the rational design and synthesis of novel indole-based therapeutic agents.
The C3 position of the indole ring is inherently electron-rich, influencing the reactivity of substituents at this position. The C3-bromine bond is generally more labile than the C5-chlorine bond in the context of palladium-catalyzed cross-coupling reactions, a principle dictated by the relative bond dissociation energies (C-Br < C-Cl). This inherent reactivity difference allows for selective functionalization at the C3 position while leaving the C5-chloro substituent intact for subsequent modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo group of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the C3 position of the indole and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 6 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 60 | 16 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid or ester (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80-100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1][2]
Heck Reaction
The Heck reaction enables the formation of a C-C bond between the C3 position of the indole and an alkene. This reaction is particularly useful for the synthesis of 3-vinylindoles, which are valuable synthetic intermediates.
Quantitative Data for Heck Reaction of this compound Analogues
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | 12 | 85-95 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 110 | 24 | 65-75 |
| 4 | Ethyl vinyl ether | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 18 | ~70 |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is degassed and heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired product.[3][4][5][6][7]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the C3 position of the indole and a terminal alkyne, yielding 3-alkynylindoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling of this compound Analogues
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Toluene | 80 | 8 | ~90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DIPA | DMF | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 24 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N, 3.0 mmol). The reaction mixture is stirred at room temperature or heated under an argon atmosphere until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[8][9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the C3 position of the indole and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 3-aminoindole derivatives.
Quantitative Data for Buchwald-Hartwig Amination of this compound Analogues
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~80 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., BINAP, 0.015 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is heated in a sealed tube under an argon atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.[11][12][13][14][15]
Other Reactions at the C3 Position
Lithiation and Electrophilic Quench
The C3-bromine of N-protected this compound can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting 3-lithioindole species is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. N-protection is typically required to prevent deprotonation of the indole N-H.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
To a solution of N-protected this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added t-butyllithium (1.1 mmol, 1.7 M in pentane) dropwise. The mixture is stirred at -78 °C for 30 minutes, after which the electrophile (1.2 mmol) is added. The reaction is stirred for an additional 1-2 hours at -78 °C before being quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Chemoselectivity
In palladium-catalyzed cross-coupling reactions of this compound, the C3-bromo bond is significantly more reactive than the C5-chloro bond. This difference in reactivity allows for selective functionalization at the C3 position. By carefully choosing the catalyst, ligand, and reaction conditions, it is possible to achieve high chemoselectivity for the transformation at the C3 position, leaving the C5-chloro group available for subsequent diversification. Factors that favor C3-selectivity include the use of less reactive palladium catalysts and milder reaction conditions. For reactions where functionalization at the C5-chloro position is desired, more forcing conditions and specialized catalyst systems are typically required.
Visualizations
Caption: General experimental workflow for C3-functionalization.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. odinity.com [odinity.com]
- 7. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of 3-bromo-5-chloro-1H-indole. Due to the specific substitution pattern of this molecule, this guide synthesizes information from the broader principles of indole chemistry and the reactivity of analogous substituted indoles to predict reaction outcomes and provide foundational experimental protocols.
Introduction to the Electrophilic Reactivity of Indoles
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). In an unsubstituted indole, the C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the benzene ring is preserved.
However, in this compound, the C3 position is blocked by a bromine atom. This substituent, along with the chlorine atom on the benzene ring, significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The bromine at C3 is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. The chlorine at C5 is also an electron-withdrawing group via induction but can donate electron density through resonance; it is a deactivating ortho, para-director. Therefore, electrophilic attack is anticipated to occur on the benzene ring, at positions directed by the C5-chloro substituent and influenced by the deactivating effect of the C3-bromo group.
Predicted Regioselectivity of Electrophilic Substitution
The interplay of the directing effects of the C3-bromo and C5-chloro substituents dictates the probable sites of electrophilic attack on the this compound nucleus. The C5-chloro group directs incoming electrophiles to the ortho (C4 and C6) and para (C7) positions. The C3-bromo group deactivates the entire indole system, but its influence will be most strongly felt within the pyrrole ring.
Based on studies of other 3-substituted indoles bearing electron-withdrawing groups, electrophilic substitution on the benzene ring is the expected outcome. The most likely positions for substitution on this compound are C4, C6, and C7. Steric hindrance may also play a role in determining the final product distribution.
Key Electrophilic Substitution Reactions
The following sections detail the predicted outcomes and provide generalized experimental protocols for key electrophilic substitution reactions on this compound. These protocols are intended as a starting point for experimental design and will likely require optimization.
Nitration
Nitration of indoles with electron-withdrawing groups at the C3 position has been shown to favor substitution at the C6 and C4 positions of the benzene ring.
Predicted Products: 2-Nitro-3-bromo-5-chloro-1H-indole, 4-Nitro-3-bromo-5-chloro-1H-indole, 6-Nitro-3-bromo-5-chloro-1H-indole, and 7-Nitro-3-bromo-5-chloro-1H-indole.
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Halogenation
Further halogenation of this compound is expected to occur on the benzene ring.
Predicted Products: 2,3-Dibromo-5-chloro-1H-indole, 3,4-Dibromo-5-chloro-1H-indole, 3,6-Dibromo-5-chloro-1H-indole, and 3,7-Dibromo-5-chloro-1H-indole (for bromination). Similar products are expected for chlorination.
Experimental Protocol (General for Bromination):
-
Dissolve this compound in a suitable solvent like dichloromethane or acetic acid.
-
Add a brominating agent such as N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent, portion-wise or dropwise, at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
Sulfonation
Sulfonation is expected to introduce a sulfonic acid group onto the benzene ring.
Predicted Products: this compound-2-sulfonic acid, this compound-4-sulfonic acid, this compound-6-sulfonic acid, and this compound-7-sulfonic acid.
Experimental Protocol (General):
-
To a solution of this compound in a solvent such as pyridine or 1,2-dichloroethane, add a sulfonating agent like a sulfur trioxide-pyridine complex or chlorosulfonic acid at a controlled temperature.
-
Stir the mixture for several hours.
-
Carefully quench the reaction with ice water.
-
If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH and extract with a suitable solvent.
-
Purify the product, often as a salt, by recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation will likely introduce an acyl group at one of the available positions on the benzene ring, catalyzed by a Lewis acid.
Predicted Products: 1-(3-Bromo-5-chloro-1H-indol-2-yl)ethan-1-one, 1-(3-Bromo-5-chloro-1H-indol-4-yl)ethan-1-one, 1-(3-Bromo-5-chloro-1H-indol-6-yl)ethan-1-one, and 1-(3-Bromo-5-chloro-1H-indol-7-yl)ethan-1-one (for acetylation).
Experimental Protocol (General):
-
Suspend a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C).
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction typically introduces a formyl group at the C3 position of indoles. With this position blocked, the reaction may proceed at an alternative site, likely on the pyrrole ring at C2 or on the benzene ring, or it may not proceed at all under standard conditions.
Predicted Products: this compound-2-carbaldehyde or formylation on the benzene ring.
Experimental Protocol (General):
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).
-
Add a solution of this compound in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 60-80 °C) for several hours.
-
Cool the mixture and pour it into ice water.
-
Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting aldehyde by chromatography or recrystallization.
Mannich Reaction
Similar to the Vilsmeier-Haack reaction, the Mannich reaction is characteristic of the C3 position of indoles. With C3 substituted, the reaction may occur at C2 or on the benzene ring.
Predicted Products: (3-Bromo-5-chloro-1H-indol-2-yl)-N,N-dimethylmethanamine or aminomethylation on the benzene ring.
Experimental Protocol (General):
-
To a mixture of a secondary amine (e.g., dimethylamine) and formaldehyde (often as an aqueous solution), add a solution of this compound in a suitable solvent like acetic acid or ethanol.
-
Stir the reaction mixture, possibly with gentle heating, for several hours.
-
After the reaction is complete, neutralize the mixture with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the Mannich base by column chromatography.
Data Presentation
Table 1: Summary of Predicted Electrophilic Substitution Reactions on this compound
| Reaction Type | Electrophile | Reagents | Predicted Major Products (Substitution Position) |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C2, C4, C6, C7 |
| Bromination | Br⁺ | Br₂ or NBS | C2, C4, C6, C7 |
| Chlorination | Cl⁺ | Cl₂ or NCS | C2, C4, C6, C7 |
| Sulfonation | SO₃ | SO₃-Pyridine | C2, C4, C6, C7 |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | C2, C4, C6, C7 |
| Vilsmeier-Haack | [Me₂N=CHCl]⁺ | POCl₃ / DMF | C2 |
| Mannich Reaction | [Me₂N=CH₂]⁺ | CH₂O, Me₂NH | C2 |
Note: The regioselectivity between C2, C4, C6, and C7 is difficult to predict without experimental data and will likely be a mixture of isomers.
Visualizations
Stability and Storage of 3-bromo-5-chloro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromo-5-chloro-1H-indole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this document combines information from safety data sheets (SDS) of structurally related compounds with established scientific principles for handling and storing halogenated indoles.
Summary of Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on best practices for similar heterocyclic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (≤ -10 °C)[1][2][3] | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation, as indole rings can be susceptible to oxidative degradation. |
| Light | Protect from light[4] | To prevent photodegradation, a common degradation pathway for halogenated aromatic compounds. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[2][5] | To prevent hydrolysis and absorption of moisture, which can lead to degradation. |
| Incompatible Materials | Strong oxidizing agents[2][3] | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, related literature on halogenated indoles suggests the following potential routes of degradation.[6][7]
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical equipment.
Long-Term and Accelerated Stability Study Protocol
This protocol is based on the principles outlined in the ICH guidelines for stability testing.
Caption: General workflow for a long-term and accelerated stability study.
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of this compound.
-
Appearance: Record the physical state and color.
-
Purity: Determine the purity by High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 column with a gradient of acetonitrile and water.
-
Water Content: Measure the water content using Karl Fischer titration.
-
-
Sample Storage:
-
Divide the sample into multiple aliquots in appropriate containers (e.g., amber glass vials with inert caps).
-
Place samples in stability chambers under both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
-
Time-Point Testing:
-
At predefined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated), remove samples from the chambers.
-
Allow samples to equilibrate to room temperature before analysis.
-
Perform the same set of analyses as in the initial characterization (Appearance, Purity, Water Content).
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Identify and quantify any degradation products observed in the HPLC chromatograms.
-
Evaluate trends in purity and degradation product formation to establish a re-test period or shelf life.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Methodology:
-
Preparation: Prepare solutions or solid samples of this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose the sample (solid and in solution) to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) in a photostability chamber.
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
-
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2][3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound for its intended applications in research and development. The provided experimental protocols offer a framework for establishing in-house stability data for this important chemical intermediate.
References
- 1. 2825012-77-7|3-Bromo-5-chloro-7-(trifluoromethoxy)-1H-indole|BLD Pharm [bldpharm.com]
- 2. 85092-82-6|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS:85092-82-6 - 阿镁生物 [amaybio.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 3-bromo-5-chloro-1H-indole. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex indole derivatives, which are prevalent scaffolds in many biologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2][3] For this compound, the bromine at the C3 position is more reactive than the chlorine at the C5 position under typical Suzuki coupling conditions, allowing for selective functionalization at the C3 position. This selectivity is crucial for the targeted synthesis of novel drug candidates. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4][5] A base is required to activate the organoboron compound for the transmetalation step.[6]
Key Considerations for this compound
-
Regioselectivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective arylation, vinylation, or alkylation at the 3-position of the indole ring.
-
N-H Protection: The indole N-H is acidic and can sometimes interfere with the reaction or affect solubility. While many Suzuki couplings proceed with the unprotected indole, N-protection (e.g., with Boc, SEM, or other suitable groups) may be necessary to improve yields and consistency, especially on a larger scale.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and reaction rates. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with various phosphine ligands like XPhos or SPhos.[7] For challenging couplings, more sophisticated catalyst systems may be required.[8][9]
-
Base and Solvent: The selection of the base and solvent system is crucial for the reaction's success. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[2] A variety of solvents can be employed, often in aqueous mixtures, such as dioxane, THF, DME, and toluene.[10]
Tabulated Reaction Conditions
The following tables summarize typical conditions for Suzuki coupling reactions of bromo-substituted N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [11] |
| Pd Source (2) | P1 (XPhos) (6-7) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | - | [7] |
| Pd Source (2) | P2 (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | - | [7] |
| Pd(PPh₃)₄ (1.5) | - | - | Water | - | 1 | up to 91 | [12] |
Table 2: Substrate Scope and Yields for Related Suzuki Couplings
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C, 2h | 5-(1-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | [11] |
| 3-chloroindazole | 5-indole boronic acid | Pd source, Ligand | K₃PO₄, Dioxane/H₂O, 100 °C, 15h | 3-(1H-indol-5-yl)-1H-indazole | - | [7] |
| Aryl Halide | Arylboronic acid | P1 (XPhos), Pd source | K₃PO₄, Dioxane/H₂O, 60 °C, 5-8h | 3-arylindazole | 95 | [7] |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[7][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indole.
Visualizations
Diagram 1: General Suzuki Coupling Reaction Workflow
Caption: A typical workflow for a Suzuki coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Application Notes and Protocols for the Heck Coupling of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This methodology is of significant importance in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4] The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and its functionalization is a key strategy in drug discovery. This document provides detailed application notes and protocols for the Heck coupling of 3-bromo-5-chloro-1H-indole, a dihalogenated indole derivative, enabling the introduction of various alkenyl groups at the C3-position. The resulting 3-alkenyl-5-chloro-1H-indoles are valuable intermediates for the synthesis of novel therapeutic agents and chemical probes.
Data Presentation: Summary of Heck Coupling Conditions
The efficiency and outcome of the Heck coupling reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. While specific data for this compound is not extensively published, the following table summarizes typical conditions for the Heck coupling of closely related bromoindoles and other aryl bromides with various alkenes, which can serve as a strong starting point for reaction optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | [5] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | [5] |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High | [5] |
| 5 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | Dioxane | 80 | - | 99 | [6] |
| 6 | Styrene | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.01) | K₂CO₃ (3.5) | DMA | 130-140 | 40 h | 56-94 | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck coupling reaction of this compound with a generic alkene (e.g., styrene or an acrylate).
Protocol 1: Microwave-Assisted Heck Coupling
This protocol is adapted from conditions reported for 5-bromoindole and offers rapid reaction times.[5]
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv.)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃, 4.0 equiv.)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 5 minutes.
-
Solvent and Reagent Addition: Add a 1:1 mixture of acetonitrile and water, followed by the alkene.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 150°C for 15-30 minutes.
-
Workup - Cooling and Filtration: Allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkenyl-5-chloro-1H-indole.
Protocol 2: Conventional Heating Heck Coupling
This protocol uses conventional heating and is based on general procedures for aryl bromides.[6][8]
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.) or Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (potassium carbonate or triethylamine) and the anhydrous solvent (DMF or Dioxane).
-
Alkene Addition: Add the alkene to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Experimental Workflow for Heck Coupling
The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocols.
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the C-N Cross-Coupling of 3-Bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, substituted indoles, such as those functionalized at the 3-position with an amino group, are key pharmacophores in a variety of therapeutic agents. The C-N cross-coupling reaction is a powerful and versatile tool for the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the C-N cross-coupling of 3-bromo-5-chloro-1H-indole, a dihalogenated indole derivative with potential for selective functionalization.
The presence of two distinct halogen atoms—bromine at the C3 position and chlorine at the C5 position—on the indole ring presents an opportunity for regioselective C-N bond formation. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective amination at the C3 position. This selective functionalization is crucial for the synthesis of targeted bioactive molecules.
This document will focus on two of the most prominent C-N cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have been successfully applied to the amination of aryl halides and heteroaryl halides.
Regioselectivity in the C-N Cross-Coupling of this compound
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of achieving regioselectivity in the C-N cross-coupling of this compound. Under carefully controlled conditions, palladium catalysts will preferentially facilitate the oxidative addition to the more labile C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This allows for a stepwise functionalization of the indole scaffold.
Caption: Regioselective functionalization workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is critical for the success of the reaction, influencing catalyst stability, reactivity, and selectivity. For the amination of this compound, bulky electron-rich phosphine ligands are often preferred.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable biaryl phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (Cs₂CO₃, 2.0 equiv or NaOtBu, 1.5 equiv).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst precursor to the Schlenk flask containing the reactants.
-
Add anhydrous solvent (1,4-dioxane or toluene) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig amination workflow.
Quantitative Data for Buchwald-Hartwig Amination of Haloindoles
| Entry | Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 3-Bromoindole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 78 |
| 3 | 5-Chloroindole | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 4 | 3,5-Dibromoindole | Benzylamine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 100 | 18 | 72 (mono-aminated at C3) |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[2] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements have led to milder reaction conditions through the use of specific ligands and additives.
Experimental Protocol: Ullmann Condensation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
L-proline or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add the amine (1.5 equiv) to the flask.
-
Add anhydrous solvent (DMSO or DMF) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Ullmann condensation workflow.
Quantitative Data for Ullmann Condensation of Haloindoles
The following table provides representative conditions and yields for the Ullmann condensation of related haloindoles.
| Entry | Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Imidazole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 88 |
| 2 | 3-Iodoindole | Pyrrolidine | CuI (5) | Phenanthroline (10) | K₃PO₄ | DMF | 130 | 18 | 75 |
| 3 | 5-Chloroindole | Aniline | CuI (15) | None | K₂CO₃ | NMP | 150 | 36 | 55 |
| 4 | 3,5-Dibromoindole | Morpholine | CuI (10) | DMEDA (20) | K₃PO₄ | Dioxane | 110 | 24 | 68 (mono-aminated at C3) |
Conclusion
The C-N cross-coupling of this compound offers a strategic approach to the synthesis of valuable 3-amino-5-chloroindole derivatives. The regioselective amination at the C3 position can be achieved with high efficiency using both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann methodologies. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for optimizing the yield and selectivity of the desired product. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine their synthetic strategies for the functionalization of this important heterocyclic scaffold. Further optimization may be required for specific substrate combinations to achieve the desired outcomes.
References
Application Notes and Protocols for 3-bromo-5-chloro-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-chloro-1H-indole as a versatile building block in medicinal chemistry. The strategic placement of both a bromine and a chlorine atom on the indole scaffold offers orthogonal handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecules with therapeutic potential, particularly as kinase inhibitors for anticancer therapy.
Introduction: The Versatility of Halogenated Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, including lipophilicity, metabolic stability, and target binding affinity.[2] The presence of both a bromine atom at the 3-position and a chlorine atom at the 5-position in this compound provides medicinal chemists with a unique platform for creating diverse chemical libraries. The differential reactivity of the C-Br and C-Cl bonds, as well as the activated C-2 and N-1 positions, allows for sequential and site-selective modifications.
Key Applications in Medicinal Chemistry
Based on the extensive research on related halo-indoles, this compound is an ideal starting material for the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer.
-
Synthesis of EGFR and VEGFR Inhibitors: The indole scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key targets in oncology.[3][4] The 5-chloro substituent is a common feature in many potent EGFR inhibitors, while the 3-bromo position can be functionalized to introduce moieties that interact with key residues in the kinase ATP-binding pocket.
-
Scaffold for Multi-Targeted Kinase Inhibitors: The ability to selectively functionalize different positions of the this compound core allows for the development of inhibitors that can target multiple kinases simultaneously, a promising strategy to overcome drug resistance.
-
Intermediate for Other Biologically Active Molecules: Beyond kinase inhibitors, this scaffold can be utilized to synthesize compounds with a wide range of biological activities, including antibacterial and anti-inflammatory agents.
Data Presentation: Bioactivity of Structurally Related Indole Derivatives
Table 1: EGFR and BRAFV600E Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound ID | R Group | Mean GI50 (nM)a | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |
| 3a | H | 35 | 85 | 55 |
| 3b | p-pyrrolidin-1-yl | 31 | 74 | 43 |
| 3e | m-piperidin-1-yl | 29 | 68 | 35 |
| Erlotinib | (Reference) | 33 | 80 | 60 |
| Vemurafenib | (Reference) | - | - | 30 |
aMean growth inhibition across a panel of four cancer cell lines. Data adapted from a study on 5-chloro-indole-2-carboxylate derivatives.[5]
Table 2: VEGFR-2 Inhibitory Activity of Indole-Based Compounds
| Compound Class | Example Structure | VEGFR-2 IC50 |
| Pyrimido[4,5-b]indoles | 5-chloro-N4-(substituted phenyl) | Potent inhibition (nanomolar range for some analogs) |
| 3-Aryl-4-(1H-indol-3-yl)-pyrrole-2-ones | Highly potent (e.g., 31 nM) | |
| Sunitinib (Reference) | 98.1% inhibition at 10 µM |
Data compiled from studies on various indole-based VEGFR-2 inhibitors.[4][6][7]
Experimental Protocols
The following protocols are adapted from established procedures for the functionalization of halo-indoles and can be applied to this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with the 3-bromo position of the indole core.
-
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the DME/water solvent mixture, followed by the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination at the 3-Bromo Position
This protocol allows for the formation of a C-N bond by coupling an amine with the 3-bromo position.
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd2(dba)3 (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (1.5 equivalents)
-
Anhydrous dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, cesium carbonate, Pd2(dba)3, and Xantphos in a reaction vessel.
-
Add anhydrous dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-aminoindole derivative.
-
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic utility of this compound.
Diagram 2: EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade.
Diagram 3: VEGFR Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR signaling cascade.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. benchchem.com [benchchem.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as vascular endothelial growth factor receptor (VEGF-R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 3-bromo-5-chloro-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 3-bromo-5-chloro-1H-indole. The focus is on leveraging palladium-catalyzed cross-coupling reactions—namely the Suzuki, Heck, and Buchwald-Hartwig amination reactions—to generate novel compounds with potential therapeutic applications, particularly as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenated indoles, such as this compound, are versatile starting materials for the synthesis of diverse molecular libraries. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the targeted synthesis of novel drug candidates. This document outlines key synthetic strategies and biological evaluation methods for derivatives of this compound.
Synthetic Strategies and Protocols
The functionalization of the this compound core can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-chloro-1H-indoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] In the context of this compound, the more reactive C-Br bond at the 3-position can be selectively coupled with various arylboronic acids.[3]
Experimental Protocol: Synthesis of 3-Phenyl-5-chloro-1H-indole
This protocol is adapted from procedures for similar aryl bromides.[4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the main reaction flask.[5]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.[5]
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction for the Synthesis of 3-Vinyl-5-chloro-1H-indoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction can be employed to introduce a vinyl group at the 3-position of the 5-chloro-indole core.
Experimental Protocol: Synthesis of 5-chloro-3-styryl-1H-indole
This protocol is based on general Heck reaction procedures for aryl bromides.[7][8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol) dissolved in acetonitrile (7 mL).
-
Reagent Addition: Add triethylamine (1.2 mmol), styrene (1.2 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).[7]
-
Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a beaker containing 30 mL of 3 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-chloro-1H-indoles
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[9] This reaction allows for the introduction of a wide range of amino functionalities at the 3-position of the indole ring.
Experimental Protocol: Synthesis of 5-chloro-3-(morpholin-4-yl)-1H-indole
This protocol is adapted from procedures for the amination of similar aryl halides.[10]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by morpholine (1.2 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Biological Activity and Data Presentation
Derivatives of 5-chloro-indole have shown significant potential as anticancer agents, particularly as inhibitors of the EGFR and BRAF signaling pathways.[11] Overexpression and mutations in these pathways are common drivers of tumor growth and proliferation.[12]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative 5-chloro-indole derivatives.
Table 1: In Vitro Antiproliferative Activity (GI₅₀ in nM) [11]
| Compound | Panc-1 (Pancreatic) | HT-29 (Colon) | A-549 (Lung) | MCF-7 (Breast) |
| 3e | 29 | 29 | 29 | 29 |
| Erlotinib | 33 | 33 | 33 | 33 |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM) [11]
| Compound | EGFRWT | EGFRT790M | BRAFV600E |
| 3e | 68 | 9.5 | 67 |
| Erlotinib | 80 | 60 | 60 |
| Vemurafenib | N/A | N/A | 30 |
Signaling Pathways and Experimental Workflows
EGFR/BRAF Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell growth, survival, and proliferation.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS-RAF-MEK-ERK (MAPK) pathway. Mutations in EGFR or downstream components like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell division. 5-Chloro-indole derivatives have been shown to inhibit EGFR and BRAF kinases, thereby blocking this aberrant signaling.
Caption: EGFR/BRAF signaling pathway and points of inhibition by 5-chloro-indole derivatives.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of bioactive molecules from this compound involves a multi-step process from initial synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for synthesis and evaluation.
Catalytic Cycle of Suzuki Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The application of modern palladium-catalyzed cross-coupling reactions provides an efficient means to generate diverse libraries of compounds for drug discovery. The demonstrated activity of 5-chloro-indole derivatives as potent inhibitors of the EGFR/BRAF signaling pathway highlights the potential of this scaffold in the development of novel anticancer therapeutics. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. odinity.com [odinity.com]
- 6. sctunisie.org [sctunisie.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-bromo-5-chloro-1H-indole as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The halogenated indole scaffold is a cornerstone in medicinal chemistry, with 3-bromo-5-chloro-1H-indole emerging as a particularly valuable building block for the synthesis of diverse bioactive molecules. Its strategic di-halogenation allows for selective functionalization through various cross-coupling reactions, providing a gateway to novel chemical entities with therapeutic potential. This document offers detailed application notes and experimental protocols for leveraging this compound in drug discovery, with a focus on the synthesis of kinase inhibitors.
Introduction
The indole nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, enhancing their therapeutic potential. The presence of both a bromine atom at the 3-position and a chlorine atom at the 5-position in this compound offers orthogonal reactivity, enabling selective chemical modifications. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective derivatization. This unique characteristic makes this compound an attractive starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer.
Key Applications in Drug Discovery
The this compound scaffold is primarily utilized in the synthesis of kinase inhibitors through the introduction of various substituents at the 3-position via palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for building the molecular frameworks of potent and selective kinase inhibitors.
-
Synthesis of Kinase Inhibitors: The indole core can serve as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases. The derivatization of the 3-position of the 5-chloro-1H-indole core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets, such as Epidermal Growth Factor Receptor (EGFR).[2]
Experimental Protocols
The following protocols are generalized procedures for the functionalization of this compound and are based on established methods for similar halogenated heterocycles.[3][4][5][6] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-chloro-1H-indoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-1H-indole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-chloro-1H-indoles
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.03 mmol, 3.0 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro antiproliferative and EGFR inhibitory activities of representative 5-chloro-indole derivatives, highlighting the potential of this scaffold in cancer therapy.
| Compound ID | Target Cancer Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | Reference |
| 3a | Panel of Cancer Cell Lines | 29-78 | 89 | 67 | [7] |
| 3e | Panel of Cancer Cell Lines | 29-78 | 68 | 35 | [7] |
| 15 | Panel of Cancer Cell Lines | - | >50 | - | [2] |
| 19 | Panel of Cancer Cell Lines | - | >50 | - | [2] |
| Erlotinib (Reference) | - | - | 80 | 60 | [7] |
| Vemurafenib (Reference) | - | - | - | 30 | [7] |
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors from this compound.
Caption: Simplified EGFR signaling pathway and the point of intervention for inhibitors.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of various functional groups.[1][3] In the context of drug discovery, the indole nucleus is a privileged scaffold found in numerous biologically active compounds. The functionalization of the indole ring at specific positions is crucial for modulating pharmacological activity. This document provides a detailed protocol for the selective Sonogashira coupling of 3-bromo-5-chloro-1H-indole, a dihalogenated indole derivative, enabling the introduction of diverse alkynyl moieties at the 3-position.
The selective functionalization of a dihalogenated substrate like this compound relies on the differential reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to the palladium catalyst is C–I > C–Br > C–OTf > C–Cl.[4] This inherent difference allows for the selective activation of the more reactive C-Br bond at the 3-position over the less reactive C-Cl bond at the 5-position, facilitating a regioselective Sonogashira coupling.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous and anaerobic conditions are typically required.[2]
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) to the flask.
-
Add the base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The coupling of aryl bromides may require heating.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-chloro-1H-indole.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Selective Sonogashira Coupling.
| Entry | Palladium Catalyst (mol%) | Ligand (if applicable) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-alkynyl-5-chloro-1H-indole |
| 1 | Pd(PPh₃)₄ (3) | - | 5 | Et₃N | THF | 60 | 12 | Expected >80% |
| 2 | PdCl₂(PPh₃)₂ (3) | - | 5 | DIPEA | DMF | 80 | 8 | Expected >85% |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | 5 | Et₃N | Toluene | 80 | 12 | Expected >75% |
Note: The yields are representative and based on typical results found in the literature for similar substrates. Actual yields may vary depending on the specific alkyne and reaction conditions.
Mandatory Visualizations
Diagram 1: General Workflow for Sonogashira Coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling Reaction.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Discussion and Optimization
-
Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, the choice of ligand can influence reaction efficiency.[5] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial, although for the selective coupling of the C-Br bond, standard phosphine ligands are generally sufficient.[4][5]
-
Copper Co-catalyst: The presence of a copper(I) salt, typically CuI, is crucial for the reaction to proceed under mild conditions.[6] However, copper can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling). Running the reaction under strictly anaerobic conditions helps to minimize this side reaction. Copper-free Sonogashira protocols have also been developed.[1]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of solvent can also be critical, with polar aprotic solvents like DMF or THF being common choices.[7]
-
Temperature: The coupling of aryl bromides typically requires heating to proceed at a reasonable rate, whereas aryl iodides can often react at room temperature.[1] For this compound, a temperature range of 60-80 °C is a good starting point for optimization.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the selective functionalization of this compound at the more reactive 3-position. The protocol outlined in this document, based on well-established principles of palladium-catalyzed cross-coupling reactions, serves as a valuable starting point for researchers in synthetic and medicinal chemistry. Careful optimization of the reaction parameters will enable the synthesis of a wide array of 3-alkynyl-5-chloro-1H-indole derivatives for further investigation in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Protection Strategies of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the N-protection of 3-bromo-5-chloro-1H-indole, a crucial intermediate in the synthesis of various biologically active compounds. The strategic introduction of a protecting group on the indole nitrogen is often a critical step to prevent undesired side reactions and to direct subsequent functionalization at other positions of the indole ring. These notes summarize common N-protection strategies, provide detailed experimental protocols, and offer a comparative overview of their effectiveness.
Introduction to N-Protection of Indoles
The indole nitrogen possesses a lone pair of electrons that can participate in various reactions, making it susceptible to alkylation, acylation, and other electrophilic attacks. Protecting the indole nitrogen is therefore essential in multi-step syntheses to enhance selectivity and improve overall yields. The choice of a suitable protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For this compound, the presence of electron-withdrawing halogen atoms can influence the acidity of the N-H bond and the overall reactivity of the indole ring.
Commonly Employed N-Protecting Groups
Several protecting groups are commonly used for the indole nitrogen. The selection of the optimal group is contingent upon the specific synthetic route. Key considerations include the stability of the protecting group to acidic, basic, and reductive/oxidative conditions, as well as the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.
Here, we focus on four widely used protecting groups:
-
tert-Butoxycarbonyl (Boc): This carbamate is widely used due to its ease of introduction and mild acidic deprotection conditions.[1][2] It is generally stable to basic and nucleophilic reagents.
-
Tosyl (Ts): A robust sulfonamide protecting group, it is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments. Its removal typically requires strong reducing agents or harsh acidic conditions.
-
Benzyl (Bn): This alkyl group is introduced under basic conditions and is stable to a variety of reagents. It is typically removed by hydrogenolysis, which offers a mild and selective deprotection method.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This acetal-based protecting group is stable to a broad range of nucleophilic and basic conditions. Its deprotection is conveniently achieved using fluoride ion sources or acidic conditions.
Data Presentation: Comparison of N-Protection Strategies
The following table summarizes typical reaction conditions and reported yields for the N-protection of indoles, which can be adapted for this compound. Please note that optimal conditions may vary and require empirical optimization for this specific substrate.
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions | Reference |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt, 12-24 h | 90-95 | TFA/DCM or HCl/Dioxane | [1][2] |
| Tosyl | TsCl, NaH, DMF, 0 °C to rt, 2-4 h | 85-95 | Mg/MeOH or Na/NH₃(l) | [3] |
| Benzyl | BnBr, NaH, DMF, 0 °C to rt, 2-6 h | 80-90 | H₂, Pd/C, EtOH or MeOH | [4][5] |
| SEM | SEMCl, NaH, DMF, 0 °C to rt, 1-3 h | 85-95 | TBAF, THF or HCl, EtOH | [6][7] |
Experimental Protocols
The following are detailed protocols for the N-protection of this compound.
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection
This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-Boc protected indole.
Caption: Workflow for N-Boc protection.
Protocol 2: N-Tosyl (Ts) Protection
This protocol details the protection of the indole nitrogen with a tosyl group using p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF (0.3 M) in a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the N-tosyl protected indole.
Caption: Workflow for N-Tosyl protection.
Protocol 3: N-Benzyl (Bn) Protection
This protocol describes the N-alkylation of the indole with benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF (0.3 M) in a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-benzyl protected indole.
Caption: Workflow for N-Benzyl protection.
Protocol 4: N-2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
This protocol details the protection of the indole nitrogen with a SEM group using SEM chloride.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF (0.3 M) in a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected indole.
Caption: Workflow for N-SEM protection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Aryl-5-Chloro-1H-Indoles from 3-Bromo-5-Chloro-1H-Indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aryl-5-chloro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. These compounds have garnered significant interest in drug discovery, particularly as kinase inhibitors for oncology applications and as agents targeting various receptors in the central nervous system. The synthesis of a diverse library of these derivatives is crucial for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the synthesis of 3-aryl-5-chloro-1H-indoles, starting from the readily available 3-bromo-5-chloro-1H-indole, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Application Notes
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a reliable strategy for the arylation of the indole core. The reaction of this compound with various arylboronic acids provides a direct and efficient route to the desired 3-aryl-5-chloro-1H-indoles.
Key Advantages of the Suzuki-Miyaura Coupling Approach:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups on both the indole and the arylboronic acid, minimizing the need for protecting group strategies.
-
Commercial Availability of Reagents: A vast array of arylboronic acids are commercially available, allowing for the rapid generation of diverse compound libraries.
-
Good to Excellent Yields: The reaction typically proceeds with good to excellent yields, making it an attractive method for both small-scale and large-scale synthesis.
-
Regioselectivity: The coupling occurs specifically at the C3 position of the indole, dictated by the position of the bromine atom.
Applications in Drug Discovery:
Derivatives of 3-aryl-5-chloro-1H-indole have shown promise in various therapeutic areas. Notably, they have been investigated as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR).[1] The 5-chloro substitution can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The exploration of different aryl groups at the C3 position allows for the fine-tuning of potency and selectivity against specific biological targets.
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. A general procedure is outlined, followed by a table summarizing representative reaction conditions and yields for different arylboronic acid coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the respective arylboronic acid (1.2-1.5 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (usually 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chloro-1H-indole.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative conditions and yields for the synthesis of various 3-aryl-5-chloro-1H-indoles.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 78 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 100 | 24 | 65 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (4) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 75 |
Note: The data in this table is a compilation of representative results from the literature and should be used as a guideline for reaction optimization.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a highly effective method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 3-aryl-5-chloro-1H-indoles.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent (arylstannane). This method is also tolerant of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.
Heck Coupling
The Heck reaction couples this compound with an alkene. To achieve an aryl substitution, an aryl-substituted alkene (e.g., styrene) would be used, followed by a subsequent reduction of the resulting double bond if the saturated analogue is desired.
Direct C-H Arylation
In some cases, direct arylation of the C3 position of 5-chloro-1H-indole can be achieved using an aryl halide in the presence of a suitable palladium catalyst and a base. This method avoids the pre-functionalization of the indole at the C3 position. For instance, the direct arylation of 5-chloro-1H-indole with phenyl iodide has been reported to yield 5-chloro-3-phenyl-1H-indole in 67% yield.[2]
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with the arylboronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond of the 3-aryl-5-chloro-1H-indole and regenerates the palladium(0) catalyst.
Conclusion
The synthesis of 3-aryl-5-chloro-1H-indoles from this compound is a critical transformation in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the synthesis and exploration of novel indole-based therapeutic agents.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018094362A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-bromo-5-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen atoms on this compound in a Suzuki coupling reaction?
A1: The expected order of reactivity for halogens in a palladium-catalyzed Suzuki coupling is I > Br > Cl. Therefore, for this compound, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This allows for chemoselective coupling at the C-3 position while leaving the C-5 chloro group intact for potential subsequent functionalization.
Q2: My reaction is showing no or very low conversion of the starting material. What are the likely causes?
A2: Low or no conversion is a common issue that can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive. This can be due to the use of a Pd(II) source without efficient reduction to the active Pd(0) species, or catalyst poisoning.
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Poor Ligand Choice: The phosphine ligand may not be suitable for this specific transformation. Couplings involving electron-rich heterocycles often require bulky, electron-rich ligands.
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Inappropriate Base: The base is crucial for the transmetalation step. If the base is too weak, not soluble enough, or not thoroughly mixed (if solid), the reaction may not proceed.
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Presence of Oxygen: Oxygen can deactivate the catalyst by oxidizing the phosphine ligands and the Pd(0) center. Inadequate degassing of solvents and the reaction vessel is a frequent cause of failure.[1]
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q3: I am observing significant amounts of side products like homocoupling of my boronic acid and/or dehalogenation of my indole. What can I do to minimize these?
A3: The formation of side products is a sign of competing reaction pathways.
-
Homocoupling: This often occurs when the reaction mixture contains Pd(II) species, which can be present if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized by residual oxygen.[2] Ensuring a thoroughly deoxygenated environment and using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize homocoupling.
-
Dehalogenation (Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen atom, can be promoted by certain solvents (like alcohols) or bases. It can also occur if the transmetalation step is slow compared to competing pathways. Screening different solvents and bases, and ensuring the boronic acid is of high quality can help reduce this issue.
Q4: Do I need to protect the indole nitrogen (-NH) for this reaction?
A4: The indole -NH group is acidic and can potentially interfere with the catalytic cycle, for instance by coordinating to the palladium center. While some Suzuki couplings on unprotected indoles are successful, N-protection (e.g., with a Boc or SEM group) is often recommended to improve yields and reproducibility by preventing these side reactions.[3] However, for specific catalyst systems, direct coupling of unprotected indoles can be very effective.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Potential Cause | Recommended Solution(s) | Rationale |
| Inactive Catalyst System | Screen different palladium sources and ligands. Start with a robust system like PdCl₂(dppf) or a pre-catalyst such as XPhos Pd G3.[4][5] | Different catalyst systems have varying activities and stabilities. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often necessary for coupling electron-rich heterocycles like indole.[4] |
| Inadequate Degassing | Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1] | Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst. |
| Suboptimal Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area and reactivity if it is not fully soluble. | The strength and nature of the base are critical for activating the boronic acid for the transmetalation step. |
| Low Temperature | Gradually increase the reaction temperature. Many Suzuki couplings on heteroaromatic systems require temperatures between 80-110 °C. | Higher temperatures can overcome activation energy barriers for the oxidative addition and other steps in the catalytic cycle. |
Problem 2: Formation of Side Products (Homocoupling, Dehalogenation)
| Potential Cause | Recommended Solution(s) | Rationale |
| Boronic Acid Homocoupling | Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst. Thoroughly degas the reaction mixture. | Homocoupling is often promoted by Pd(II) species. Minimizing their concentration by excluding oxygen and using an appropriate catalyst source can suppress this side reaction.[2] |
| Dehalogenation of Indole | Switch to a less protic solvent system (e.g., dioxane/water instead of ethanol/water). Try a different base (e.g., K₃PO₄ instead of K₂CO₃). Ensure the boronic acid is pure and not partially hydrolyzed. | Dehalogenation can be facilitated by proton sources. Optimizing the solvent and base can disfavor this pathway. |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable. Use a milder base like KF. | Boronic acids can be susceptible to hydrolysis (protodeboronation), especially under harsh basic conditions. Boronate esters offer increased stability. |
Data Presentation
The following table presents representative conditions for the selective Suzuki-Miyaura coupling at the C-3 position of bromo-chloro aromatic systems, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-24 | 60-85 | A common starting point for selective C-Br coupling. |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | DME | 80 | 2-6 | 75-95 | Often a highly efficient catalyst for heteroaromatic couplings.[5][6] |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-18 | 80-98 | Buchwald ligands are excellent for challenging couplings. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 80 | 8-16 | 85-99 | A modern, highly active pre-catalyst suitable for a broad range of substrates.[3] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-3 Position
This protocol is a starting point and should be optimized for the specific boronic acid partner.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
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Base (e.g., K₂CO₃, 2.5 eq.), finely ground
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 3-aryl-5-chloro-1H-indole product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis for 3-bromo-5-chloro-1H-indole Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-5-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for functionalizing this compound?
The choice of reaction—Suzuki, Heck, or Buchwald-Hartwig—depends on the desired bond formation. The Suzuki coupling is ideal for creating C-C bonds with aryl or vinyl boronic acids. The Heck reaction is used for C-C bond formation with alkenes. The Buchwald-Hartwig amination is the method of choice for forming C-N bonds with amines.
Q2: At which position will the coupling reaction selectively occur, C3-Br or C5-Cl?
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond. Therefore, initial optimization should target selective coupling at the C3-bromo position. Achieving selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[1]
Q3: My reaction is showing low or no conversion. What are the common causes?
Low conversion can be due to several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated. This can be caused by impurities in the starting materials or solvents, or by the indole substrate itself acting as a catalyst poison.[2]
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Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base and solvent may not be appropriate for the specific coupling reaction.
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Poor Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to poor reactivity.[3]
Q4: I am observing significant side product formation, such as dehalogenation or homocoupling. How can I minimize these?
Side product formation is a common challenge. To minimize these, consider the following:
-
Dehalogenation: This can be caused by certain bases or impurities. Ensure all reagents are pure and dry. In some cases, changing the solvent or ligand can suppress this pathway.
-
Homocoupling: This often occurs with boronic acid substrates in Suzuki couplings. Using a less polar solvent or a different base can sometimes reduce homocoupling.
Q5: What is the significance of "palladium black" formation in my reaction?
The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[2] This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities. To prevent this, ensure you are using an appropriate ligand, avoid excessive temperatures, and use pure, degassed solvents.[2]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4] For some substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective.[5] |
| Inappropriate Base or Solvent | Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Solvents like dioxane, toluene, or DMF should be evaluated.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Suzuki couplings often require heating to proceed efficiently.[7] |
Issue 2: Poor Selectivity in Heck Reaction
Possible Causes & Solutions
| Cause | Solution |
| Isomerization of the Alkene | The choice of base can influence olefin isomerization. A stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize this side reaction.[8] |
| Reaction at the C5-Chloro Position | While less likely, some catalysts may promote reaction at the C-Cl bond. Screening different ligands can help improve selectivity for the C3-bromo position. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Solution |
| Indole Nitrogen Coordination | The nitrogen atom of the indole ring can coordinate to the palladium center and inhibit catalysis.[9] Using bulky electron-rich phosphine ligands can sometimes mitigate this effect. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often used. Ensure the chosen base is compatible with other functional groups in your substrates. |
Data Presentation
Table 1: Screening of Palladium Catalysts for Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 85[5] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH/H₂O | 100 | 65 |
Table 2: Optimization of Base and Solvent for Buchwald-Hartwig Amination
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | NaOtBu (1.5) | Toluene | 100 | 92 |
| 2 | LHMDS (1.5) | Dioxane | 100 | 88 |
| 3 | K₂CO₃ (2) | DMF | 120 | 45 |
| 4 | Cs₂CO₃ (2) | Toluene | 110 | 75[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under the inert atmosphere.
-
Add the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., P(o-tolyl)₃).
-
Add the base (e.g., Et₃N) and the solvent (e.g., DMF).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 3-bromo-5-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 3-bromo-5-chloro-1H-indole. The information is structured to address specific challenges encountered during common synthetic transformations.
Disclaimer: The following guidance is based on established principles of organic chemistry and data from analogous halogenated indole systems. Optimal conditions for this compound may require specific optimization.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation/N-Arylation
Question: I am attempting an N-alkylation of this compound, but I am observing low yields of the desired product and significant amounts of starting material recovery. What are the potential causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy |
| Incomplete Deprotonation | The indole N-H is acidic but requires a sufficiently strong base for complete deprotonation. Ensure the base used (e.g., NaH, KHMDS, LiHMDS) is fresh and added under strictly anhydrous conditions. Consider using a slight excess of the base (1.1-1.2 equivalents). |
| Poor Nucleophilicity of the Indole Anion | The electron-withdrawing effects of the bromine and chlorine atoms reduce the nucleophilicity of the indole nitrogen. Running the reaction at a slightly elevated temperature (e.g., from 0 °C to room temperature or slightly higher) may improve the reaction rate. |
| Side Reaction: C3-Alkylation | The indole anion is an ambident nucleophile, and alkylation can sometimes occur at the C3 position, although the existing bromo substituent at C3 should disfavor this.[1] If C3-alkylation is suspected, confirm by spectroscopic analysis (¹H NMR, MS). Using bulkier protecting groups on the nitrogen or employing different solvent systems can sometimes alter the N/C selectivity. |
| Decomposition of Alkylating Agent | If using a sensitive alkylating agent, ensure it is of high purity and added to the reaction mixture under controlled conditions. |
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck)
Question: I am performing a Suzuki-Miyaura coupling at the 3-bromo position of my N-protected this compound and observing significant byproducts. How can I improve the selectivity?
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid coupling with each other is a common byproduct in Suzuki reactions.[2] This is often promoted by the presence of oxygen.[3] | Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles). Use high-purity reagents and solvents. |
| Dehalogenation (Proto-debromination) | The bromine at the C3 position is replaced by a hydrogen atom. This can occur via various pathways, including β-hydride elimination from the organopalladium intermediate or reaction with trace amounts of water or other proton sources.[4] | Use anhydrous solvents and reagents. Choose a base that is less prone to promoting β-hydride elimination (e.g., K₃PO₄ instead of alkoxides in some cases). Optimize the reaction temperature; higher temperatures can sometimes favor dehalogenation. |
| Reaction at the C5-Chloro Position | While the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, some reactivity at the C5-chloro position might be observed under harsh conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Employ ligands that promote selective oxidative addition to the C-Br bond. For Suzuki couplings, consider using boronic esters instead of boronic acids, which can sometimes offer higher selectivity. |
| β-Hydride Elimination (Buchwald-Hartwig) | In Buchwald-Hartwig amination, if the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can lead to a dehalogenated arene and an imine byproduct.[5] | Select ligands that promote faster reductive elimination over β-hydride elimination (e.g., bulky, electron-rich phosphine ligands).[6] |
| Formation of Regioisomers (Heck Reaction) | In Heck reactions, the addition of the organopalladium species across the alkene can lead to different regioisomers (e.g., linear vs. branched products).[7] | The regioselectivity can often be controlled by the choice of ligand and reaction conditions. For example, bidentate phosphine ligands can favor the formation of branched products in certain cases.[7] |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions on this compound?
A1: The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position in typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This difference in reactivity allows for selective functionalization at the 3-position while leaving the 5-chloro substituent intact, provided the reaction conditions are carefully controlled.
Q2: Do I need to protect the indole nitrogen before performing cross-coupling reactions?
A2: Yes, it is highly recommended to protect the indole nitrogen (N-H) before attempting palladium-catalyzed cross-coupling reactions. The free N-H proton is acidic and can interfere with many organometallic reagents and bases used in these reactions, leading to lower yields and catalyst deactivation. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: What are some common catalyst systems for Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura coupling of bromoindoles, several palladium-based catalyst systems are effective. A common starting point would be to use a palladium(0) source like Pd(PPh₃)₄ or to generate the active Pd(0) species in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos often providing good results for challenging substrates.
Q4: How can I monitor the progress of my functionalization reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. Staining with a potassium permanganate solution or using a UV lamp can help visualize the indole-containing compounds. For more quantitative analysis and to identify byproducts, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Experimental Protocols (Adapted for this compound)
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from established methods for the N-alkylation of substituted indoles.[8]
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 3-Position
This protocol is based on general procedures for Suzuki-Miyaura reactions on haloindoles.[9]
-
To a reaction vessel, add N-protected this compound (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Functionalization of Analogous Haloindoles
| Reaction Type | Substrate | Product | Yield (%) | Reference |
| N-Alkylation | 5-Bromoindole | N-Alkyl-5-bromoindole | ~60-90% | [10] |
| Suzuki-Miyaura | 3-Bromoindole | 3-Aryl-indole | ~70-95% | [9] |
| Buchwald-Hartwig | 5-Bromoindole | 5-Amino-indole | ~65-90% | [5] |
| Heck Reaction | 5-Bromoindole | 5-Vinyl-indole | ~50-85% | [11] |
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.
Visualizations
Caption: Troubleshooting logic for low yields in N-alkylation.
Caption: Common side reaction pathways in Suzuki-Miyaura coupling.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted 3-Bromo-5-Chloro-1H-Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted 3-bromo-5-chloro-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude substituted this compound derivatives?
The two most widely employed and effective methods for the purification of substituted this compound derivatives are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the nature of the impurities, the desired final purity, and the scale of the reaction. For complex mixtures with multiple byproducts, column chromatography is generally preferred. Recrystallization is an excellent choice for removing minor impurities and obtaining highly crystalline material, though it may result in lower yields.[1]
Q2: How do I choose an appropriate solvent system for column chromatography of my this compound derivative?
Selecting the right solvent system, or eluent, is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. The target compound should have an Rf value of approximately 0.3-0.4 for good separation. For indole derivatives that may be unstable on silica gel, alternative stationary phases like alumina or florisil can be considered.[3]
Q3: My this compound derivative seems to be degrading on the silica gel column. What can I do?
Degradation on silica gel can be a problem for some indole derivatives.[3] Here are a few strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column. A common practice is to add a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
Q4: I am having trouble separating my desired product from a closely related impurity. What are my options?
When dealing with impurities that have similar polarities to your product, several techniques can be employed:
-
Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), a gradient elution can be used. This involves gradually increasing the polarity of the eluent during the chromatography, which can help to resolve closely eluting compounds.[1]
-
Alternative Solvent Systems: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be a very effective method to obtain a highly pure product.[2]
-
Reverse-Phase Chromatography: If standard normal-phase chromatography is unsuccessful, reverse-phase high-performance liquid chromatography (HPLC) can be a powerful alternative for difficult separations.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of the compound from the column. | The compound may have decomposed on the silica gel.[3] The compound may be too nonpolar and eluted with the solvent front.[3] The fractions collected may be too dilute to detect the compound.[3] | Test the stability of your compound on a TLC plate spotted with a small amount of silica gel.[3] Check the first few fractions collected. Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[3] |
| Multiple spots are observed on TLC, but they co-elute during column chromatography. | One of the spots may be a degradation product of the other, forming during chromatography.[3] The chosen solvent system may not be optimal for separation on a larger scale. | Perform a 2D TLC experiment to check for on-plate degradation.[3] Try a different solvent system. Sometimes a less polar system provides better resolution. |
| The crude product is not soluble in the column's eluent. | The polarity of the eluent is too low to dissolve the sample. | Dissolve the crude mixture in a minimal amount of a stronger solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column.[3] |
| Recrystallization results in a very low yield. | The chosen solvent may be too good at dissolving the compound, even at low temperatures. The compound may be forming an oil instead of crystals. | Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating until the solution is clear again and then slow cooling. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material. A general rule of thumb is to use a silica gel to crude material ratio of 50:1 to 100:1 by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is being used.
-
Collect fractions of a suitable volume.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the desired product.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for substituted indoles.
Caption: Troubleshooting logic for column chromatography issues.
References
improving reaction yield for 3-bromo-5-chloro-1H-indole substitutions
Welcome to the technical support center for substitution reactions involving 3-bromo-5-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has a very low yield or is not proceeding at all. What are the most common causes?
A1: Low yields in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors. The most critical step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] Common causes for failure include:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently, or it may have decomposed. This can be due to oxygen in the reaction vessel or impurities in the reagents or solvent.
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky or not electron-rich enough may hinder the reaction.
-
Suboptimal Base or Solvent: The base plays a key role in the transmetalation step (in Suzuki coupling) and in regenerating the catalyst. The solvent must be appropriate for the specific reaction type and ensure all reagents are sufficiently soluble.
-
Low Reaction Temperature: While milder conditions are often desirable, the oxidative addition step for some substrates requires higher temperatures to proceed at a reasonable rate.
-
Impure Starting Materials: Impurities in the this compound or the coupling partner can poison the catalyst.[2] Ensure the purity of all starting materials before beginning the reaction.
Q2: I am attempting a nucleophilic aromatic substitution (SNA_r_) with a strong nucleophile, but I am only recovering my starting material. What should I try?
A2: Direct SNAr on an unactivated aryl halide like this compound is generally difficult. The indole ring itself is electron-rich, which disfavors nucleophilic attack. For a successful substitution, you typically need:
-
Strong Electron-Withdrawing Groups: The aromatic ring usually requires strong electron-withdrawing groups (like -NO2) to be activated towards nucleophilic attack, which are absent in this substrate.
-
Copper Catalysis (Ullmann Condensation): For nucleophiles like amines or alcohols, a copper-catalyzed Ullmann-type reaction is often necessary to facilitate the C-N or C-O bond formation. These reactions typically require higher temperatures than palladium-catalyzed couplings.[3]
-
Use of a Strong Base: In some cases, deprotonation of the indole N-H can increase the electron density of the ring, but this generally inhibits SNAr at the C3 position. Protecting the nitrogen with an electron-withdrawing group can sometimes alter the reactivity profile.
Issue 2: Formation of Undesired Side Products
Q1: My main product is contaminated with a significant amount of 5-chloro-1H-indole (de-brominated product). How can I prevent this?
A1: The formation of the hydrodehalogenated (reduced) product is a common side reaction, particularly in palladium-catalyzed couplings.[4] It can arise from:
-
β-Hydride Elimination: If your coupling partner contains a β-hydrogen, this pathway can compete with reductive elimination.
-
Protonolysis: The organopalladium intermediate can react with trace amounts of water or other protic sources in the reaction mixture. To minimize this, ensure you are using anhydrous solvents and running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2] The choice of base can also influence this side reaction; sometimes, a weaker, non-nucleophilic base can be beneficial.
Q2: Besides my desired C3-substituted product, I am also observing substitution at the N1 position. How can I improve regioselectivity?
A2: The indole nitrogen is nucleophilic and can compete for reaction with electrophiles or in certain coupling reactions.[5] To ensure exclusive C3 functionalization:
-
Use an N-Protecting Group: Protecting the indole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl), is the most effective strategy.[6] This prevents N-alkylation or N-arylation and can also improve the solubility and stability of the indole substrate. The protecting group can be removed in a subsequent step.
Q3: My reaction mixture is turning into a dark, insoluble tar, suggesting polymerization. What causes this and how can it be avoided?
A3: Indoles can be sensitive to strongly acidic conditions, which can lead to dimerization or polymerization.[5]
-
Avoid Strong Acids: If your reaction conditions are acidic, consider alternative, non-acidic methods. For example, some electrophilic substitutions can be performed under neutral or mildly basic conditions.
-
Control Temperature: Exothermic reactions can sometimes lead to decomposition. Ensure adequate temperature control throughout the reaction.
-
N-Protection: Protecting the indole nitrogen often increases the stability of the molecule and reduces its tendency to polymerize.
Frequently Asked Questions (FAQs)
Q1: For palladium-catalyzed cross-coupling reactions, which position is more reactive: the 3-bromo or the 5-chloro?
A1: The 3-bromo position is significantly more reactive. In palladium-catalyzed cross-coupling, the rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The reactivity trend is C-I > C-Br > C-Cl.[1] Therefore, you can selectively perform a cross-coupling reaction at the C3-Br position while leaving the C5-Cl position intact, allowing for potential subsequent functionalization.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent like dioxane, THF, or DME with water (e.g., 4:1 ratio).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Nitrogen or Argon). These conditions should be systematically optimized for your specific boronic acid substrate.
Q3: Should I protect the indole N-H before running a substitution reaction?
A3: It is highly recommended, especially for cross-coupling reactions. Using an N-protecting group (e.g., Boc, Ts) offers several advantages: it prevents side reactions at the nitrogen, improves solubility in organic solvents, and can lead to cleaner reactions with higher yields.[6]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of N-Boc-3-bromo-5-chloro-1H-indole with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 16 | 80-90 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (4) | - | K₃PO₄ (3) | Toluene/H₂O | 110 | 10 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (4) | XPhos (8) | K₂CO₃ (2) | THF/H₂O | 80 | 24 | 60-75 |
Yields are representative and may vary based on specific experimental conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of N-Boc-3-bromo-5-chloro-1H-indole with an arylboronic acid.
Materials:
-
N-Boc-3-bromo-5-chloro-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
SPhos (0.06 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane and Water (4:1 v/v), deoxygenated
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-3-bromo-5-chloro-1H-indole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Relationship Between Parameters and Outcomes
Caption: How key reaction parameters can influence experimental outcomes.
References
preventing dehalogenation of 3-bromo-5-chloro-1H-indole
Welcome to the technical support center for 3-bromo-5-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this versatile building block during chemical synthesis, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation is a common side reaction in cross-coupling chemistry where a halogen atom (in this case, bromine or chlorine) on the indole ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification. For this compound, selective reaction at the more reactive C-Br bond is often desired, and dehalogenation at either position can be problematic.
Q2: Which halogen is more susceptible to removal in this compound?
A: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 3-position of the indole is more likely to undergo both the desired cross-coupling and the undesired dehalogenation compared to the C-Cl bond at the 5-position.
Q3: What are the primary causes of dehalogenation?
A: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can be generated from various sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) can act as hydride sources.
-
Solvents: Protic solvents like alcohols can donate a hydride.
-
Impurities: Trace amounts of water or other impurities in the reagents or solvents can contribute to Pd-H formation.
Q4: Can the indole N-H group contribute to dehalogenation?
A: Yes, the acidic proton of the indole N-H group can interfere with the catalytic cycle. Deprotonation by the base can alter the electron density of the indole ring and potentially promote side reactions, including dehalogenation. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl) can often suppress this side reaction.
Q5: How does the choice of palladium catalyst and ligand affect dehalogenation?
A: The catalyst and ligand system plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step of the cross-coupling reaction over the competing dehalogenation pathway. Older, less robust catalysts like Pd(PPh₃)₄ can sometimes be more prone to generating palladium black and promoting side reactions.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated byproduct in your Suzuki-Miyaura reaction, follow this troubleshooting guide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Step-by-Step Guide:
-
Evaluate the Base:
-
Problem: Strong alkoxide bases (e.g., NaOEt, KOtBu) are known to generate palladium-hydride species, leading to hydrodehalogenation.
-
Solution: Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These are less likely to act as hydride donors.
-
-
Assess the Solvent:
-
Problem: Protic solvents, especially alcohols, can be a source of hydrides. While sometimes necessary for solubility, they can promote dehalogenation.
-
Solution: Use anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene. Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
-
-
Optimize Catalyst and Ligand:
-
Problem: The catalyst system may not be optimal for promoting the desired cross-coupling over dehalogenation.
-
Solution: Screen a panel of palladium catalysts and ligands. Consider using modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Pre-catalysts that readily form the active Pd(0) species can also be beneficial.
-
-
Consider N-Protection:
-
Problem: The unprotected N-H of the indole can interfere with the catalytic cycle.
-
Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent unwanted interactions with the catalyst and base.
-
Issue 2: Low Yield and/or Dehalogenation in Stille or Heck Reactions
Similar principles apply to other cross-coupling reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Stille and Heck reactions.
Key Considerations:
-
Stille Coupling: Dehalogenation can be mitigated by careful solvent selection; toluene is often a better choice than dioxane or DMF. The use of bulkier phosphine ligands can also be beneficial.
-
Heck Reaction: Catalyst deactivation (formation of palladium black) is a common issue that can lead to low yields and side reactions. Ensure a strictly inert atmosphere and use stabilizing ligands. The indole nitrogen can coordinate to the palladium catalyst, so using a protected indole may be advantageous.
Data Presentation
While specific quantitative data for the dehalogenation of this compound is not extensively available in the literature, the following tables summarize general trends observed for related halogenated heterocycles. These should be used as a guide for optimizing your reaction conditions.
Table 1: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling (Qualitative)
| Base | Potential for Dehalogenation | Rationale |
| KOtBu, NaOEt | High | Strong alkoxide bases can act as hydride sources. |
| K₃PO₄, Cs₂CO₃ | Moderate | Weaker inorganic bases, less prone to hydride donation. |
| K₂CO₃ | Low | A commonly used weak base with a lower tendency to cause dehalogenation. |
Table 2: Effect of Solvent on Dehalogenation in Palladium-Catalyzed Cross-Coupling (Qualitative)
| Solvent | Potential for Dehalogenation | Rationale |
| Alcohols (e.g., EtOH) | High | Protic solvents that can act as hydride sources. |
| DMF, Dioxane | Moderate | Can sometimes promote dehalogenation, depending on other conditions. |
| Toluene, THF | Low | Aprotic solvents that are less likely to be hydride donors. |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling of a dihalogenated indole, designed to minimize dehalogenation. Note: This is a starting point and may require optimization for your specific substrate and coupling partner.
Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromo-5-chloro-1H-indole with Phenylboronic Acid
Materials:
-
N-Boc-3-bromo-5-chloro-1H-indole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add N-Boc-3-bromo-5-chloro-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling with Competing Dehalogenation Pathway
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-5-chloro-1H-indole
Welcome to the technical support center for troubleshooting catalytic reactions involving 3-bromo-5-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning, ensuring higher yields and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound has stalled or is showing very low conversion. Could this be catalyst poisoning?
A1: Yes, low or no conversion is a classic symptom of catalyst deactivation, which is often caused by poisoning.[1] Several factors related to the unique structure of your indole substrate and reaction components can contribute:
-
Self-Poisoning by the Indole: Nitrogen-containing heterocycles, including indoles, can act as poisons by strongly coordinating to the metal center (e.g., Palladium) through the nitrogen lone pair.[2][3][4] This is particularly problematic with the acidic N-H proton, which can be deprotonated by the base, increasing the electron density and coordination strength of the indole ring.[1]
-
Impurity-Driven Poisoning: Common catalyst poisons may be present as impurities in your reagents or solvents. These include sulfur compounds, halides, carbon monoxide, and heavy metals.[2][5]
-
Catalyst Decomposition: The active Pd(0) species can be unstable. The presence of oxygen can lead to the formation of palladium black (inactive palladium aggregates), effectively removing the catalyst from the reaction cycle.[1][6][7]
Troubleshooting Steps:
-
Protect the Indole Nitrogen: The most effective strategy to prevent self-poisoning and related side reactions like debromination is to protect the indole's N-H group (e.g., with Boc, SEM, or tosyl groups).[1][3]
-
Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential poisons. Feed purification is a primary strategy for mitigating catalyst poisoning.[8]
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxygen-induced catalyst decomposition.[1][6]
Q2: I am observing significant formation of palladium black in my reaction. What is causing this and how can I fix it?
A2: The formation of palladium black is a sign of catalyst agglomeration and precipitation, leading to a loss of catalytic activity.[1][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Oxygen Contamination | Improve degassing techniques (e.g., use freeze-pump-thaw cycles instead of just sparging). Ensure a good seal on your reaction vessel.[6] | Oxygen can oxidize the active Pd(0) species, leading to decomposition and aggregation. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[9][10] | These ligands stabilize the Pd(0) center, preventing aggregation and often accelerating the catalytic cycle, which reduces the catalyst's lifetime in a vulnerable state. |
| High Temperature | Lower the reaction temperature if possible, or screen catalysts that are active at lower temperatures. | High temperatures can accelerate catalyst decomposition pathways.[7] |
| Incomplete Pre-catalyst Reduction | If using a Pd(II) source, ensure conditions are suitable for its complete reduction to the active Pd(0) species.[6] | Inefficient generation of the active catalyst can lead to side reactions and decomposition of the Pd(II) pre-catalyst. |
Q3: My main side product is the debrominated starting material (5-chloro-1H-indole). What causes this and how can it be minimized?
A3: Debromination is a common side reaction, particularly with electron-rich heteroaromatics like indoles.[1]
Primary Cause: The acidic N-H proton of the indole is deprotonated by the base. This increases the electron density of the indole ring system, which can facilitate undesired side reactions, including reductive debromination.
Primary Solution:
-
N-Protection: Protecting the indole nitrogen (e.g., with a Boc group) is the most reliable way to prevent deprotonation and significantly reduce debromination.[1] This modification electronically deactivates the ring, making it less prone to side reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with N-Boc-3-bromo-5-chloro-1H-indole
This protocol provides a robust starting point for coupling reactions.
1. Reagent Preparation:
-
N-Protection: Protect the this compound with a Boc group using standard procedures.
-
Solvent Degassing: Degas the chosen solvent system (e.g., 1,4-Dioxane/Water 4:1) by sparging with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.[11]
-
Base Preparation: Use a high-purity, finely ground base (e.g., K₂CO₃ or K₃PO₄).[10] Grinding the base increases its surface area and reactivity.[9]
2. Reaction Setup:
-
To a flame-dried Schlenk flask, add N-Boc-3-bromo-5-chloro-1H-indole (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and/or ligand.[10]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting and Logic Diagrams
The following diagrams illustrate key workflows and concepts for diagnosing catalyst poisoning.
Caption: A troubleshooting flowchart for diagnosing low-yield reactions.
Caption: Mechanisms of palladium catalyst deactivation and poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
managing steric hindrance in 3-bromo-5-chloro-1H-indole reactions
Welcome to the technical support center for 3-bromo-5-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered substrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions at the C3 position of this compound particularly challenging?
Reactions at the C3 position are challenging primarily due to steric hindrance. The bulky bromine atom at the C3 position, adjacent to the pyrrole ring's N-H group, sterically shields the reaction center. This hindrance can impede the approach of the palladium catalyst, making the crucial oxidative addition step of cross-coupling reactions (like Suzuki or Buchwald-Hartwig) difficult and slowing down the reaction rate.
Q2: In a cross-coupling reaction, which halogen is more reactive: the C3-bromo or the C5-chloro?
The C3-bromo group is significantly more reactive than the C5-chloro group. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2] This reactivity difference allows for selective functionalization at the C3 position while leaving the C5-chloro group intact for subsequent transformations. Achieving this selectivity often requires careful optimization of reaction conditions.[2]
Q3: Should I protect the indole N-H? What are the pros and cons?
The indole N-H is acidic and can interfere with organometallic reagents or act as a coordinating site for the catalyst, sometimes inhibiting the reaction.[3]
-
Pros of Protection: Using a protecting group, such as Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or tosyl (Ts), can prevent these side reactions, improve solubility, and sometimes lead to higher yields and cleaner reactions.
-
Cons of Protection: Protection adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield. Some protecting groups are bulky and may add further steric hindrance around the C3 position. For many modern catalyst systems, protection is not necessary.[4]
Q4: What are the most effective palladium catalysts and ligands for Suzuki-Miyaura coupling with this substrate?
For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may give low yields.[5] More effective systems involve bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and reductive elimination steps.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for sterically demanding couplings.[4][6]
-
Recommended Precatalysts: Air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more efficient at generating the active Pd(0) species in solution.[7]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
Buchwald-Hartwig amination on this substrate requires a carefully selected catalyst system to overcome steric hindrance.[8][9]
-
Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) or ferrocene-derived ligands are crucial for success.[9][10] For indole nucleophiles, DavePhos has been shown to be effective.[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10][11] Weaker bases like K₂CO₃ are generally less effective.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[10]
Troubleshooting Guides
Problem: Low to No Conversion in Suzuki-Miyaura Coupling
Low or no conversion is a frequent issue with sterically hindered substrates. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Problem: Significant Side Product Formation
-
Issue: Formation of hydrodehalogenation product (indole without bromine) and/or homocoupling of the boronic acid.
-
Cause: These side reactions are often caused by catalyst deactivation, presence of oxygen, or protodeboronation of the boronic acid.[12][13]
-
Solutions:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of argon or nitrogen throughout the reaction.[12]
-
Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[13]
-
Optimize Base and Solvent: The choice of base can influence side reactions. For instance, using potassium phosphate (K₃PO₄) can sometimes suppress side reactions compared to carbonates.[4]
-
Problem: Low Yield in Buchwald-Hartwig Amination
-
Issue: The C-N bond formation is sluggish or fails completely.
-
Cause: This is typically due to a combination of steric hindrance and an insufficiently active catalyst system. The amine substrate may also be coordinating to the palladium and inhibiting catalysis.
-
Solutions:
-
Screen a Panel of Ligands: The performance of ligands is highly substrate-dependent. Screen a set of modern, bulky phosphine ligands like RuPhos, BrettPhos, or tBuXPhos.[9][14]
-
Use a Stronger Base: Switch to LiHMDS, as it can be more effective than NaOtBu for challenging couplings.[10]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome high activation barriers.[15]
-
Protect the Indole N-H: If coupling with a primary or secondary amine, consider protecting the indole nitrogen with a Boc group to prevent competitive coordination to the catalyst.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving sterically hindered halo-heterocycles. These serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | ~80-95 | Adapted from[4] |
| Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | ~85-98 | Adapted from[4] |
| Pd/SPhos (5) | SPhos | K₂CO₃ (3) | H₂O/ACN | 37 | 18 | >92 | Adapted from[16] |
| Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~80-90 | Adapted from[17] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2) | Toluene | RT | 24 | ~85 | Adapted from[14] |
| Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | ~90 | Adapted from[10] |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 80 | 18 | ~95 | Adapted from[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on established methods for hindered substrates and should be optimized.[18][19]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point and requires careful optimization.[11][20]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), ligand (e.g., RuPhos, 2.2 mol%), and a strong base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.
-
Add Reagents: Remove the tube from the glovebox. Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
solvent effects on the reactivity of 3-bromo-5-chloro-1H-indole
Technical Support Center: 3-bromo-5-chloro-1H-indole
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It focuses on troubleshooting solvent effects for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining, and its rate follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2] Therefore, the weaker C-Br bond will react preferentially, allowing for selective functionalization at the C3 position under appropriate conditions.
Q2: What are the generally recommended solvents for Suzuki-Miyaura coupling with this substrate?
A2: A range of solvents can be used, and the optimal choice depends on the specific boronic acid and base used. Common choices include:
-
Ethereal solvents: 1,4-dioxane and tetrahydrofuran (THF) are widely used, often with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃.[3]
-
Aromatic solvents: Toluene is effective, particularly for reactions run at higher temperatures.[4]
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF) can be beneficial as it dissolves most organic compounds and many inorganic salts, potentially accelerating the reaction.[4] However, its coordinating ability can sometimes influence the catalytic cycle in complex ways.[5][6][7]
Q3: Which solvents are preferred for Buchwald-Hartwig amination of this indole?
A3: For Buchwald-Hartwig amination, non-polar, aprotic solvents are generally favored.
-
Toluene is one of the most common and effective solvents.[8]
-
1,4-Dioxane is another excellent choice.[9]
-
Ethereal solvents like THF or DME are also frequently reported.[10] It is crucial to avoid chlorinated solvents and, in many cases, highly coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[10]
Q4: How does solvent polarity impact the reaction?
A4: Solvent polarity plays a crucial role in reagent solubility and the stabilization of charged intermediates in the catalytic cycle.[4] For Suzuki couplings, polar solvents were historically thought to stabilize anionic palladium complexes, which could alter reaction selectivity.[5][6][7] While the effect is now understood to be more complex and not solely dependent on dielectric constant, screening solvents with different polarities remains a key optimization strategy.[5][6][7] For Buchwald-Hartwig reactions, the solvent must effectively dissolve the organic substrates while accommodating a typically heterogeneous inorganic base.
Q5: Why is it critical to use anhydrous and degassed solvents?
A5:
-
Anhydrous Conditions: Traces of water can lead to unwanted side reactions, most notably the proto-dehalogenation of the starting material and hydrolysis of the boronic acid (in Suzuki reactions).
-
Degassing: Dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and low or no conversion.[3] Thoroughly degassing the solvent by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles is essential for reproducible results.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step & Rationale |
| Inappropriate Solvent System | Screen a panel of solvents with varying properties (e.g., Toluene, THF, Dioxane/Water, DMF). The solubility of the reagents and the stability of catalytic intermediates are highly solvent-dependent. A mixture like Dioxane/Water can be particularly effective for dissolving both the organic substrate and the inorganic base.[3] |
| Poor Reagent Solubility | Ensure the base (e.g., K₃PO₄, Cs₂CO₃) forms a fine, well-stirred suspension. If solubility is an issue in a non-polar solvent, consider switching to a more polar system like DMF or a dioxane/water mixture. |
| Catalyst Deactivation | Ensure the solvent was rigorously degassed before use. Oxygen can irreversibly damage the Pd(0) catalyst. Re-run the reaction with freshly degassed solvent.[3] |
| Incorrect Base/Solvent Pairing | The efficacy of a base is linked to the solvent. For instance, weaker bases may be more effective in solvents that promote their action, such as alcohols or DMF.[4] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) with your chosen solvent. |
Issue 2: Significant Hydrodehalogenation (Loss of Bromine) Side Product
| Potential Cause | Troubleshooting Step & Rationale |
| Presence of Water | Use rigorously dried solvents and reagents. Water can act as a proton source, leading to the hydrodehalogenation of the aryl halide after oxidative addition. |
| Unstable Catalytic Intermediate | Certain solvent/ligand combinations can promote side reactions. Consider switching to a different solvent system (e.g., from THF to Toluene) or using a bulkier phosphine ligand to stabilize the catalyst and disfavor the hydrodehalogenation pathway. |
Issue 3: Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step & Rationale |
| Inhibitory Solvent | Confirm you are not using a chlorinated solvent, acetonitrile, or pyridine, which are known to inhibit the reaction by coordinating to the palladium catalyst.[10] Switch to a recommended solvent like Toluene or Dioxane. |
| Poor Base Suspension | The reaction rate can be severely impacted if the inorganic base (e.g., NaOtBu, K₃PO₄) is not well-suspended. Ensure vigorous stirring. Alternatively, consider a soluble organic base like DBU, though this may require re-optimization.[10][11] |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C). Ensure the chosen solvent has a sufficiently high boiling point to accommodate the required temperature. Toluene or xylene are suitable for high-temperature reactions.[3] |
Quantitative Data Summary
The optimal solvent for a given reaction is highly dependent on the specific coupling partners, catalyst, and base employed. The following tables provide illustrative data based on typical results for similar halo-indole substrates to guide solvent selection.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield (Model Reaction: this compound + Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 90 °C)
| Solvent System | Typical Yield (%) | Notes |
| Toluene | 65-75% | Good general solvent, but may have solubility issues with the base. |
| THF | 70-85% | Lower boiling point may limit reaction temperature. |
| 1,4-Dioxane / H₂O (4:1) | 85-95% | Often provides an excellent balance of solubility for both organic and inorganic reagents.[3] |
| DMF | 80-92% | High polarity aids solubility but can sometimes lead to side reactions or catalyst instability depending on the ligand.[4] |
Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination Yield (Model Reaction: this compound + Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, 100 °C)
| Solvent | Typical Yield (%) | Notes |
| Toluene | 88-96% | A robust and widely used solvent for this reaction.[8] |
| 1,4-Dioxane | 85-95% | Another excellent choice, often interchangeable with toluene.[9] |
| THF | 70-85% | Effective, but its lower boiling point may require longer reaction times compared to toluene. |
| DMF | 20-40% | Often gives poor results due to catalyst inhibition or decomposition at high temperatures. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to make a 0.2 M solution) via syringe.[8]
-
Reaction Execution: Heat the sealed reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-Up Synthesis of 3-bromo-5-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-bromo-5-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the direct, regioselective bromination of 5-chloro-1H-indole at the C3 position. The C3 position of the indole ring is electron-rich, making it highly susceptible to electrophilic attack. For scale-up operations, N-bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine due to its solid nature, which allows for easier handling, and its generally higher selectivity, which minimizes the formation of byproducts. The reaction is typically carried out in a suitable aprotic solvent.
Q2: What are the critical parameters to control during the scale-up of the C3-bromination of 5-chloro-1H-indole?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The bromination of indoles is an exothermic reaction. Maintaining a consistent and controlled temperature is vital to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: A slow and controlled addition of the brominating agent (e.g., a solution of NBS) is necessary to manage the reaction exotherm and maintain regioselectivity.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reagents and products, and the impurity profile. Anhydrous aprotic solvents are generally preferred.
-
Purity of Starting Materials: The purity of the starting 5-chloro-1H-indole is important, as impurities can lead to undesired side reactions and complicate the final product purification.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions, especially if the reactants or intermediates are sensitive to air or moisture.
Q3: What are the common impurities and byproducts encountered in this synthesis, and how can they be minimized?
A3: Common impurities include unreacted 5-chloro-1H-indole, di- and poly-brominated indoles, and potentially regioisomers where bromination has occurred on the benzene ring.
To minimize these:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents of NBS) to avoid over-bromination.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0-5 °C) can enhance the regioselectivity for the C3 position.
-
Controlled Addition: A slow addition rate of the brominating agent helps to prevent localized high concentrations that can lead to multiple brominations.
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: While column chromatography is a common purification technique at the laboratory scale, it is often not practical or economical for large-scale production. The preferred method for purifying this compound at scale is recrystallization . A suitable solvent or solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.- Ensure the brominating agent is of high purity and activity. |
| Degradation of product or starting material. | - Maintain a consistently low reaction temperature.- Ensure the work-up procedure is not overly harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Mechanical loss during work-up and isolation. | - Optimize the extraction and filtration procedures to minimize product loss.- Ensure complete precipitation during recrystallization by allowing sufficient cooling time and using an appropriate anti-solvent if necessary. |
Problem 2: Formation of Significant Amounts of Di-brominated Byproducts
| Possible Cause | Recommended Solution |
| Excess brominating agent. | - Use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents). |
| Poor temperature control leading to localized "hot spots". | - Improve agitation to ensure uniform temperature distribution throughout the reactor.- Implement a slower, controlled addition of the brominating agent. |
| High reaction temperature. | - Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
Problem 3: Presence of Unreacted 5-chloro-1H-indole in the Final Product
| Possible Cause | Recommended Solution |
| Insufficient brominating agent. | - Ensure accurate weighing and transfer of the brominating agent.- Consider a slight excess (e.g., 1.05 equivalents) of the brominating agent, but monitor for the formation of di-brominated byproducts. |
| Short reaction time. | - Extend the reaction time and monitor for completion by TLC or HPLC. |
| Deactivation of the brominating agent. | - Use a fresh, high-purity batch of the brominating agent.- Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate some brominating agents. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-chloro-1H-indole | 151.59 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |
| Anhydrous Acetonitrile | - | - |
Procedure:
-
Reaction Setup: Charge a suitable reactor with 5-chloro-1H-indole and anhydrous acetonitrile under a nitrogen atmosphere. Cool the mixture to 0-5 °C with efficient stirring.
-
Reagent Addition: In a separate vessel, dissolve N-bromosuccinimide in anhydrous acetonitrile. Slowly add the NBS solution to the cooled indole solution over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours after the addition is complete).
-
Work-up: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate or sodium bisulfite. Allow the mixture to warm to room temperature.
-
Isolation: Remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Validation & Comparative
Spectroscopic Analysis of 3-Bromo-5-Chloro-1H-Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3-bromo-5-chloro-1H-indole and its derivatives. Due to the limited availability of direct public data for this compound, this guide leverages experimental data from closely related halogenated indoles to provide a comprehensive overview of expected spectroscopic characteristics. The information herein is critical for structural elucidation, purity assessment, and quality control in research and drug development.
Comparative Spectroscopic Data
The electronic environment of the indole ring is significantly influenced by halogen substitution, leading to predictable shifts in NMR spectra and distinct patterns in mass spectrometry and IR spectroscopy.[1] The following tables summarize key spectroscopic data for relevant this compound derivatives and related compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum of indole derivatives provides valuable information about the position of substituents on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | H-2 | H-3 | H-4 | H-6 | H-7 | Other Protons | Solvent | Reference |
| 5-Chloro-3-methyl-1H-indole | 7.01 (s) | - | 7.57 (d, J=1.8 Hz) | 7.16 (dd, J=8.6, 2.0 Hz) | 7.27 (d, J=8.5 Hz) | NH: 7.91 (s), CH₃: 2.32 (d, J=0.7 Hz) | CDCl₃ | [2] |
| 5-Bromo-3-methyl-1H-indole | 6.99 (s) | - | 7.73 (d, J=1.6 Hz) | 7.29 (dd, J=8.6, 1.9 Hz) | 7.22 (d, J=8.6 Hz) | NH: 7.92 (s), CH₃: 2.32 (d, J=0.9 Hz) | CDCl₃ | [2] |
| 5-Chloroindole | 7.12 (m) | 6.453 (t) | 7.591 (d) | 7.12 (m) | 7.196 (d) | NH: 8.0 (br s) | CDCl₃ | [3][4] |
| 5-Bromoindole | 7.147 (m) | 6.470 (t) | 7.758 (d) | 7.204 (d) | 7.254 (d) | NH: 8.1 (br s) | CDCl₃ | [5][6] |
| 6-Bromo-5-chloro-indole | - | - | - | - | - | No detailed assignments available | - | [7] |
Note: For this compound, one would predict the absence of a signal for H-3 and chemical shifts for the aromatic protons influenced by both the bromine at position 3 and the chlorine at position 5.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The electron-withdrawing effects of halogen atoms significantly influence the chemical shifts of the surrounding carbon atoms.[5]
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent | Reference |
| 5-Chloro-3-methyl-1H-indole | 122.23 | 111.68 | 129.55 | 118.52 | 125.00 | 123.09 | 112.01 | 134.69 | CH₃: 9.63 | CDCl₃ | [2] |
| 5-Bromo-3-methyl-1H-indole | 122.95 | 111.60 | 130.22 | 121.64 | 112.50 | 124.76 | 112.50 | 134.96 | CH₃: 9.64 | CDCl₃ | [2] |
Note: The specific chemical shifts for this compound are not available but can be estimated by considering the additive effects of the chloro and bromo substituents based on the data for similar compounds.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Ionization Method | Reference |
| This compound | C₈H₅BrClN | 230.49 | M+: 229, 231, 233 (characteristic isotopic pattern for Br and Cl) | EI | [8][9] |
| 5-Chloroindole | C₈H₆ClN | 151.59 | M+: 151, 153 | EI | [3][10] |
| 5-Bromoindole | C₈H₆BrN | 196.04 | M+: 195, 197; [M-HCN]+: 168, 170; [M-Br]+: 116 | EI | [6] |
Note: The presence of both bromine and chlorine in this compound will result in a complex and highly characteristic isotopic pattern in the mass spectrum, aiding in its unambiguous identification.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The C-X (halogen) stretching vibrations are typically found in the fingerprint region of the spectrum.
| Compound | Key IR Absorptions (cm⁻¹) | Description | Reference |
| Indole (Parent Compound) | ~3400 (N-H stretch), ~1450 (C=C stretch), ~740 (C-H bend) | Basic indole scaffold | [11][12] |
| Halogenated Organics (General) | 1300-1000 (C-F), 850-550 (C-Cl), 690-515 (C-Br), 600-500 (C-I) | C-X stretching vibrations | [13] |
| 3-Bromo-5-chloroindole | Data not available, but expected to show C-Cl and C-Br stretches in the fingerprint region. | [9] |
Experimental Protocols
The following are general protocols for acquiring high-quality spectroscopic data for indole derivatives.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the indole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.[5]
-
-
Data Acquisition :
-
Instrument : A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[5]
-
¹H NMR Parameters :
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.[5]
-
-
¹³C NMR Parameters :
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization : Electron ionization (EI) is a common technique for volatile and thermally stable compounds. A standard electron energy of 70 eV is typically used.[14]
-
Analysis : The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Visualizations
The following diagrams illustrate key concepts in the spectroscopic analysis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]
- 7. 6-bromo-5-chloro-indole(1191028-50-8) 1H NMR [m.chemicalbook.com]
- 8. This compound | C8H5BrClN | CID 2762968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 6-Chloroindole [webbook.nist.gov]
- 11. Indole [webbook.nist.gov]
- 12. Indole(120-72-9) IR Spectrum [m.chemicalbook.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scirp.org [scirp.org]
Confirming the Structure of Substituted Indoles: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of substituted indoles is a critical step in advancing their work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive method for this purpose. This guide provides a comparative analysis of NMR data for various substituted indoles, detailed experimental protocols, and a logical workflow for structural elucidation, enabling confident and accurate characterization of these vital heterocyclic compounds.
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the scaffold for a wide array of biologically active molecules.[1] Their synthesis often results in a mixture of regioisomers or unexpected substitution patterns. Unambiguous structural assignment is therefore paramount. This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy to differentiate and confirm the structures of substituted indoles.
The Power of NMR in Elucidating Indole Structures
¹H and ¹³C NMR spectroscopy provide a detailed roadmap of a molecule's carbon-hydrogen framework.[2] For substituted indoles, these techniques allow for the precise determination of:
-
Position of Substitution: The chemical shifts and coupling patterns of the protons and carbons on the indole ring are highly sensitive to the electronic effects of substituents. By analyzing these changes relative to the parent indole, the exact location of a substituent can be determined.
-
Nature of the Substituent: The chemical shifts of the substituent's own protons and carbons, as well as its influence on the indole ring, provide clear evidence for its identity.
-
Overall Molecular Structure: Through-bond (COSY) and through-space (NOESY) correlations in 2D NMR experiments help to piece together the entire molecular structure, confirming connectivity and spatial relationships.
Comparative Analysis of NMR Data for Substituted Indoles
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a variety of substituted indoles. These values serve as a valuable reference for comparing experimentally obtained data and confirming the substitution pattern. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Indoles in CDCl₃
| Position of Substitution | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Substituent Protons |
| Indole (Parent) [3] | 8.10 (br s) | 7.25 (t) | 6.53 (t) | 7.65 (d) | 7.12 (t) | 7.18 (t) | 7.60 (d) | - |
| 1-Methylindole [4] | - | 6.98 (d) | 6.45 (d) | 7.62 (d) | 7.10 (t) | 7.18 (t) | 7.25 (d) | 3.78 (s, 3H, N-CH₃) |
| 2-Phenylindole [5] | 8.28 (br s) | - | 6.82 (d) | 7.63 (d) | 7.19 (t) | 7.31 (t) | 7.38 (d) | 7.42-7.63 (m, 5H, Ar-H) |
| 3-Methylindole (Skatole) [6] | 7.95 (br s) | 6.98 (s) | - | 7.58 (d) | 7.08 (t) | 7.15 (t) | 7.32 (d) | 2.35 (s, 3H, C₃-CH₃) |
| 5-Chloroindole [1] | 8.15 (br s) | 7.22 (t) | 6.45 (t) | 7.60 (d) | - | 7.10 (dd) | 7.25 (d) | - |
| Indole-3-carbaldehyde [4] | 8.79 (br s) | 7.86 (d) | - | 8.35 (m) | 7.45 (m) | 7.34 (m) | 7.34 (m) | 10.08 (s, 1H, CHO) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Indoles in CDCl₃
| Position of Substitution | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Substituent Carbons |
| Indole (Parent) [7] | 124.6 | 102.1 | 127.9 | 120.8 | 122.1 | 119.8 | 111.1 | 135.7 | - |
| 1-Methylindole [4] | 128.8 | 100.9 | 128.5 | 120.8 | 121.5 | 119.2 | 109.2 | 136.9 | 32.8 (N-CH₃) |
| 3-Phenyl-1H-indole [8] | 125.8 | 118.4 | 125.9 | 120.3 | 122.4 | 119.8 | 111.4 | 136.7 | 135.6, 128.7, 127.5, 121.7 (Ar-C) |
| 5-Chloroindole [1] | 125.0 | 102.0 | 128.0 | 122.0 | 125.0 | 112.0 | 111.7 | 134.0 | - |
| Indole-3-carbaldehyde [4] | 135.8 | 118.4 | 124.4 | 123.0 | 121.9 | 120.6 | 111.7 | 136.8 | 185.3 (CHO) |
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and data acquisition. The following is a generalized protocol that can be adapted for various substituted indoles.
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the indole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[9]
-
Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many indole derivatives.[9] The typical volume required is 0.5-0.6 mL.[10]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[9]
Data Acquisition
-
Spectrometer Preparation: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[11]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is often required.
-
-
2D NMR (if necessary): For complex structures or ambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[12]
Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the confirmation of a substituted indole's structure using NMR data.
Figure 1. A flowchart illustrating the systematic process of confirming the structure of a substituted indole using 1D and 2D NMR spectroscopy.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of substituted indoles. By carefully analyzing the chemical shifts, coupling constants, and through-bond correlations, researchers can confidently determine the precise substitution pattern and overall molecular architecture. The comparative data and standardized protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-bromo-5-chloro-1H-indole and its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry analysis for 3-bromo-5-chloro-1H-indole and its related products against other analytical techniques. We delve into the expected fragmentation patterns, offer detailed experimental protocols, and present a comparative analysis with alternative methods to guide your analytical strategy.
The indole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are of significant interest due to their diverse biological activities. This compound, a dihalogenated indole, presents a unique analytical challenge due to the presence of two different halogen atoms. Mass spectrometry stands out as a powerful tool for the structural elucidation and quantification of such compounds.
Mass Spectrometry Analysis of this compound
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), is a highly sensitive and specific method for the analysis of this compound. Electron Ionization (EI) is a common ionization technique that provides detailed structural information through characteristic fragmentation patterns.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to exhibit a distinctive pattern due to the isotopic distribution of bromine (approximately 1:1 ratio of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl and 37Cl). The molecular ion peak ([M]+) will therefore appear as a cluster of peaks.
Key fragmentation pathways for halogenated indoles typically involve the loss of the halogen substituents and cleavage of the indole ring. For this compound, the following fragment ions are anticipated:
-
Loss of Bromine: [M-Br]+
-
Loss of Chlorine: [M-Cl]+
-
Loss of both Halogens: [M-Br-Cl]+
-
Cleavage of the pyrrole ring: leading to various smaller charged fragments.
The relative abundance of these fragments provides a fingerprint for the molecule's structure.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous compound identification and characterization. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and elemental composition (high resolution MS). Structural information from fragmentation patterns. | High sensitivity and specificity. Can be coupled with chromatography for complex mixture analysis. | Isomeric differentiation can be challenging. Fragmentation can sometimes lead to the absence of a molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. | Provides unambiguous structural elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Purity assessment and quantification of the analyte. | Robust and widely available. Excellent for quantitative analysis. | Limited structural information. Co-elution can be an issue for complex samples. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable indole derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 5% phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is ideal for less volatile or thermally labile indole derivatives.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Mass Range: m/z 100-600
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 seconds
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC-MS analysis.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-MS analysis of this compound.
X-ray crystallography of 3-bromo-5-chloro-1H-indole derivatives
A Comparative Guide to the X-ray Crystallography of Halogenated Indole Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure of molecules is fundamental for rational drug design and for understanding structure-activity relationships. Halogenated indoles, in particular, are a class of compounds with significant therapeutic potential, and X-ray crystallography provides the definitive method for elucidating their atomic arrangements.
This guide presents a comparative analysis of the X-ray crystallographic data for several halogenated indole derivatives, in lieu of publicly available specific data for 3-bromo-5-chloro-1H-indole. The guide details generalized experimental protocols for structure determination and provides visualizations of the experimental workflow.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of bromo- and chloro-substituted indole derivatives, offering a basis for comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | C₁₆H₁₄BrNO₂S | Monoclinic | P2₁/n | 10.3312(4) | 12.3331(4) | 12.8683(5) | 98.435(4) | 1620.40(11) | 4 |
| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | C₂₄H₂₀BrNO₃S | Monoclinic | P2₁/c | 13.1537(7) | 10.9790(6) | 15.5407(9) | 108.067(5) | 2133.5(2) | 4 |
| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | C₂₃H₁₈BrNO₂S | Monoclinic | P2₁/c | 12.0305(6) | 11.2339(5) | 15.1098(7) | 107.568(4) | 1943.4(2) | 4 |
| 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole | C₁₆H₁₀BrCl₂NO | Monoclinic | P2₁/c | 13.815(3) | 7.420(2) | 16.355(3) | 112.50(3) | 1547.4(6) | 4 |
Experimental Protocols
The determination of the crystal structure of small organic molecules like halogenated indole derivatives via single-crystal X-ray diffraction follows a well-established workflow.
Synthesis and Crystallization
The first and often most critical step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction. Common crystallization techniques for organic compounds include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.
X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is usually flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector, such as a CCD or CMOS detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The phase problem is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map. This map allows for the building of an initial molecular model. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure, including bond lengths, angles, and torsion angles.
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and a logical relationship for structure determination.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical flow from experimental data to final crystal structure.
Reactivity Face-Off: 3-Bromo-5-chloro-1H-indole vs. 3,5-Dibromoindole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
In the landscape of medicinal chemistry and drug development, the functionalization of indole scaffolds is a cornerstone for the synthesis of novel therapeutic agents. Dihalogenated indoles, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 3-bromo-5-chloro-1H-indole and 3,5-dibromoindole. This analysis is supported by established principles of chemical reactivity and representative experimental data to aid researchers in the strategic design of their synthetic routes.
Executive Summary: The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is C-I > C-Br > C-Cl > C-F. This hierarchy dictates that the weaker carbon-bromine bond will undergo oxidative addition to the palladium catalyst more readily than the stronger carbon-chlorine bond.
For the two molecules under consideration, both possess a bromine atom at the C3 position of the indole ring. The key distinction lies at the C5 position, which is substituted with either a chlorine or a bromine atom. Based on the C-X bond strength principle, it can be predicted that the C5-Br bond in 3,5-dibromoindole will be more reactive than the C5-Cl bond in this compound in cross-coupling reactions targeting the C5 position. The reactivity at the C3-Br position is expected to be broadly similar for both compounds, although it can be subtly influenced by the electronic effects of the halogen at C5.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the expected reactivity of this compound and 3,5-dibromoindole in three pivotal cross-coupling reactions. The quantitative data presented in the tables are representative values derived from reactions on similar dihaloheterocyclic systems and are intended to illustrate the expected trends in reactivity rather than serve as absolute yields for all possible substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. When considering selective functionalization of the dihaloindoles, the higher reactivity of the C-Br bond is a key consideration.
-
At the C5 Position: 3,5-dibromoindole is expected to undergo selective Suzuki-Miyaura coupling at the C5 position under milder conditions compared to this compound. To achieve coupling at the C5-Cl bond, more forcing conditions, such as higher temperatures and more specialized catalyst systems featuring bulky, electron-rich phosphine ligands, are often necessary.
-
At the C3 Position: Both molecules will readily undergo coupling at the C3-Br position. Selective reaction at C3 over C5-Br in 3,5-dibromoindole can be challenging and often requires careful optimization of reaction conditions, such as using specific ligands or controlling the stoichiometry of the boronic acid.
| Feature | This compound (at C5-Cl) | 3,5-Dibromoindole (at C5-Br) |
| Typical Catalyst | Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/Water, Toluene/Water | Dioxane/Water, DMF |
| Reaction Temperature | 100-120 °C | 80-100 °C |
| Representative Yield | 60-80% | 85-95% |
Heck Reaction
The Heck reaction, forming a C-C bond between an aryl halide and an alkene, also highlights the superior reactivity of the bromo-substituted position.
-
At the C5 Position: 3,5-dibromoindole is anticipated to provide higher yields of the C5-alkenylated product under more moderate conditions than this compound. The latter will likely require higher temperatures and potentially higher catalyst loadings for efficient conversion.
-
At the C3 Position: Both substrates are expected to be reactive at the C3-Br position. Achieving selectivity between the C3-Br and C5-Br positions in 3,5-dibromoindole can be difficult due to their similar reactivity, often leading to mixtures of mono- and di-substituted products.
| Feature | This compound (at C5-Cl) | 3,5-Dibromoindole (at C5-Br) |
| Typical Catalyst | Pd(OAc)₂, Palladacycle complexes | Pd(OAc)₂, Pd(PPh₃)₄ |
| Typical Base | Et₃N, K₂CO₃ | Et₃N, NaOAc |
| Typical Solvent | DMF, NMP | DMF, Acetonitrile |
| Reaction Temperature | > 120 °C | 100-120 °C |
| Representative Yield | 50-70% | 70-90% |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful transformation where the reactivity difference between C-Br and C-Cl is pronounced.
-
At the C5 Position: 3,5-dibromoindole will readily undergo amination at the C5 position with a wide range of amines. In contrast, this compound will necessitate more specialized and often more expensive catalyst systems, along with stronger bases and higher temperatures, to achieve comparable yields at the C5-Cl position.
-
At the C3 Position: The C3-Br position in both molecules is a reactive site for Buchwald-Hartwig amination. Selective amination at C3 in 3,5-dibromoindole would require careful control of the reaction conditions to disfavor reaction at the also reactive C5-Br site.
| Feature | This compound (at C5-Cl) | 3,5-Dibromoindole (at C5-Br) |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, RuPhos) | Pd₂(dba)₃ with ligands like BINAP or XPhos |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Reaction Temperature | 100-130 °C | 80-110 °C |
| Representative Yield | 55-75% | 80-95% |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These are general procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the dihaloindole (1.0 equiv) and the corresponding boronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane/water 4:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed with argon for 15-20 minutes and then heated to the desired temperature (80-120 °C) under an argon atmosphere for 2-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
A mixture of the dihaloindole (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv), a phosphine ligand (if required, e.g., PPh₃, 0.04-0.1 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) is placed in a sealed tube. The mixture is degassed with argon and then heated to the desired temperature (100-140 °C) for 6-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried flask under an argon atmosphere, the dihaloindole (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv) are combined in an anhydrous solvent (e.g., toluene). The reaction mixture is degassed and heated to the desired temperature (80-130 °C) for 4-24 hours. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and the solvent is removed under vacuum. The crude product is purified by flash chromatography.
Visualizing Reaction Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a representative signaling pathway where indole derivatives are often implicated.
Caption: A generalized experimental workflow for the cross-coupling functionalization of dihaloindoles.
Caption: A representative kinase signaling pathway often targeted by indole-based inhibitors.
Conclusion
The choice between this compound and 3,5-dibromoindole as a synthetic precursor will largely depend on the desired final product and the intended functionalization strategy. For selective reactions at the C5 position, 3,5-dibromoindole offers a significant reactivity advantage, allowing for the use of milder reaction conditions and often resulting in higher yields. Conversely, this compound may be the preferred substrate when selective functionalization at the C3 position is desired, as the less reactive C5-Cl bond is less likely to compete. For sequential functionalization at both C3 and C5, the differential reactivity of the C-Br and C-Cl bonds in this compound can be strategically exploited. Ultimately, a thorough understanding of the principles of aryl halide reactivity is paramount for the efficient and selective synthesis of complex indole derivatives for drug discovery and development.
biological activity of 3-bromo-5-chloro-1H-indole derivatives vs. other halogenated indoles
A Comparative Guide to the Biological Activity of Halogenated Indole Derivatives
This guide provides a comparative analysis of the biological activities of various halogenated indole derivatives, with a focus on derivatives containing bromine and chlorine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. The data presented is sourced from experimental studies and is organized for clear comparison.
Comparative Biological Activities of Halogenated Indoles
The biological activity of indole derivatives is significantly influenced by the type and position of halogen substituents on the indole ring. The following tables summarize the quantitative data from various studies, showcasing the antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties of different halogenated indoles.
Antimicrobial and Antifungal Activity
Halogenated indoles have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of halogens can enhance the efficacy of the indole scaffold against a range of pathogens, including drug-resistant strains.
| Compound | Target Organism/Strain | Biological Activity | Quantitative Data (MIC/EC50) |
| Bromo- and Chloro-Indoles | |||
| 4-Bromo-6-chloroindole | Staphylococcus aureus | Antibacterial | MIC: 30 µg/mL[1] |
| 5-Bromo-6-chloroindole | Staphylococcus aureus | Antibacterial | MIC: 30 µg/mL |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | Antibacterial | MIC: 20 µg/mL[1] |
| 4-Chloroindole | Vibrio parahaemolyticus | Antibacterial | MIC: 50 µg/mL[2] |
| 5-Chloroindole | Vibrio parahaemolyticus | Antibacterial | MIC: 50 µg/mL[2] |
| 4-Chloroindole | Uropathogenic E. coli | Antibacterial | MIC: 75 µg/mL[3] |
| 5-Chloroindole | Uropathogenic E. coli | Antibacterial | MIC: 75 µg/mL[3] |
| 5-Chloro-2-methyl indole | Uropathogenic E. coli | Antibacterial | MIC: 75 µg/mL[3] |
| 5-Chloro-indole derivatives | Bacillus cereus, S. aureus | Antibacterial | Good activity (qualitative)[4] |
| Other Halogenated Indoles | |||
| 5-Iodoindole | Escherichia coli, S. aureus | Antibacterial, Persister cell eradication | Not specified[2] |
| 4-Fluoroindole | Candida albicans | Biofilm inhibition | Effective[5] |
| 5-Iodoindole | Candida albicans | Biofilm inhibition | Effective[5] |
| 5-Bromoindole | Monilinia fructicola | Antifungal | Active[6] |
| 5-Bromoindole | Botrytis cinerea | Antifungal | Active[6] |
| 5-Iodo-3-indolyl-3-hydroxy oxindole | Rhizoctonia solani | Antifungal | EC50: 3.44 mg/L[7] |
Anti-inflammatory Activity
Certain brominated indoles have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
| Compound | Assay | Target Cell Line | Quantitative Data (IC50) |
| 5-Bromoisatin | TNFα Inhibition | RAW264.7 | 38.05 µM[8] |
| 6-Bromoisatin | NO Inhibition | RAW264.7 | More active than 5-bromoisatin[8] |
| Hypobranchial Gland Extract (containing brominated indoles) | NO Inhibition | RAW264.7 | 30.8 µg/mL[8] |
| Hypobranchial Gland Extract (containing brominated indoles) | TNFα Inhibition | RAW264.7 | 43.03 µg/mL[8] |
| Hypobranchial Gland Extract (containing brominated indoles) | PGE2 Inhibition | RAW264.7 | 34.24 µg/mL[8] |
Cytotoxic Activity
The cytotoxic effects of halogenated indoles against various cancer cell lines highlight their potential in oncology research.
| Compound | Target Cell Line | Quantitative Data (IC50) |
| Dionemycin (chlorinated bis-indole) | NCI-H460, MDA-MB-231, HCT-116, HepG2, MCF10A | 3.1-11.2 µM[9][10] |
| 6-Bromoisatin | Colorectal cancer cells | ~100 µM[11] |
| Tyrindoleninone (brominated indole) | HT29 | 390 µM[11] |
| 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | BT-549 (Breast cancer) | log10GI50: -6.40[12] |
| 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | NCI-H23 (Non-small cell lung cancer) | log10GI50: -6.10[12] |
| 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | IGROV1 (Ovarian cancer) | log10GI50: -6.02[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of halogenated indoles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plates are incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Inhibition of Nitric Oxide (NO) Production
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for antimicrobial screening of halogenated indoles.
Caption: Simplified NF-κB signaling pathway and potential inhibition by halogenated indoles.
References
- 1. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
- 11. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Bromo-5-Chloro-1H-Indole in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and versatility of a synthetic route. Among the plethora of heterocyclic scaffolds, the indole core is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals. The strategic introduction of halogen atoms onto the indole ring provides synthetic handles for diversification. This guide provides a comprehensive comparison of 3-bromo-5-chloro-1H-indole with other indole derivatives, highlighting its unique advantages in the synthesis of complex molecules, supported by experimental data and detailed protocols.
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective, sequential functionalization of the indole scaffold, making this compound a highly versatile and valuable intermediate in the synthesis of polysubstituted indoles.
Performance Comparison in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds enables a stepwise approach to introduce different substituents at the C-3 and C-5 positions of the indole ring. This is a significant advantage over mono-halogenated or di-bromo/di-chloro indoles where selective functionalization is more challenging.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the C-3 position under milder conditions, leaving the C-Cl bond intact for a subsequent coupling reaction.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (or N-protected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 (expected) | Adapted from[1] |
| 2 | 5-Chloro-3-phenyl-1H-indole (from Entry 1) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (expected) | Adapted from |
| 3 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | |
| 4 | 5-Chloro-1H-indole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 | General protocol |
Sonogashira Coupling
Similarly, in the Sonogashira coupling for the formation of carbon-carbon triple bonds, the C-3 bromine can be selectively reacted.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (or N-protected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | >90 (expected) | Adapted from[2] |
| 2 | 5-Chloro-3-(phenylethynyl)-1H-indole (from Entry 1) | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | High (expected) | Adapted from[3] |
| 3 | 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [3] |
| 4 | 5-Bromo-3-iodo-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 (at C-3) | [2] |
Note: As with the Suzuki coupling, specific yield data for the target molecule is extrapolated from closely related substrates. The high yield at the C-3 iodo position in entry 4 further supports the principle of selective reactivity (C-I > C-Br > C-Cl).
Experimental Protocols
The following are detailed experimental protocols for the sequential functionalization of this compound, adapted from established methodologies for similar substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the N-protected this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-protected 5-chloro-3-aryl-1H-indole.
Protocol 2: Sonogashira Coupling of the Remaining C-5 Chlorine
Materials:
-
N-Protected 5-chloro-3-aryl-1H-indole (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
SPhos (0.1 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried sealed tube, add the N-protected 5-chloro-3-aryl-1H-indole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the work-up and purification procedure described in Protocol 1 to yield the N-protected 3-aryl-5-alkynyl-1H-indole.
Visualization of Synthetic Strategy and Biological Relevance
The strategic use of this compound allows for a logical and efficient workflow in the synthesis of complex, biologically active molecules.
Caption: Sequential functionalization workflow of this compound.
Indole derivatives are potent modulators of various signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, are based on an indole scaffold.[4][5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole-based kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of palladium catalysts for 3-bromo-5-chloro-1H-indole coupling
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-5-chloro-1H-indole
For researchers, scientists, and drug development professionals, the strategic modification of the indole scaffold is a cornerstone of modern medicinal chemistry. The versatile this compound serves as a valuable starting material for the synthesis of a diverse array of biologically active compounds. The efficacy of palladium-catalyzed cross-coupling reactions is paramount in achieving desired molecular complexity. This guide provides an objective comparison of various palladium catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, with supporting data from analogous systems to inform catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following tables summarize the performance of common palladium catalysts in key cross-coupling reactions, drawing on data from reactions with this compound and structurally related aryl halides.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For the arylation of bromoindoles, the choice of catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 18 | ~65 | A standard catalyst, but can require longer reaction times for challenging substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | >90 | Highly effective for heteroaryl bromides, often providing high yields in shorter reaction times.[2][3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 12 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[1] |
| Pd/C | - | K₂CO₃ | Water | 80 | 1 | ~100 | Heterogeneous catalyst, effective for aryl bromides with potential for recyclability.[4] |
Table 2: Heck Coupling of Aryl Halides with Alkenes
The Heck reaction provides a powerful means to form carbon-carbon bonds between an aryl halide and an alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 80 | 4 | >90 | Effective for a range of aryl bromides under relatively mild conditions.[5] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMAc | 110 | 18 | ~78 | The addition of a phosphine ligand can improve yields with certain substrates. |
| Herrmann's Catalyst | - | Et₃N | DMF | 100 | 12 | ~85 | A palladacycle catalyst known for its high stability and activity. |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | NMP | 130 | 20 | ~72 | A common catalyst, though may require higher temperatures. |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Dipea | THF | 60 | 8 | ~85 | A classic catalyst system for Sonogashira couplings. |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Et₃N | DMF | 50 | 6 | ~90 | Use of a bulky phosphine ligand can enhance catalytic activity. |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | ~82 | Effective for a variety of aryl halides. |
| Pd-salen Complex | - | K₂CO₃ | Isopropanol | RT | - | High | A copper-free system that can operate at room temperature.[6] |
Table 4: Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 | 1-4 | >90 | A highly effective and general catalyst system for a wide range of amines.[7] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | ~80-90 | One of the early generation, yet still effective, catalyst systems. |
| [Pd(allyl)Cl]₂ | DavePhos | DBU | DMF | 120 | 18 | ~85 | Effective with milder bases for sensitive substrates.[8][9] |
| P(tBu₃)Pd(crotyl)Cl | P(tBu₃) | NaOt-Bu | Dioxane | 80 | - | High | A pre-catalyst that can be highly active at lower temperatures.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]
General Procedure for Heck Coupling
In a reaction vessel, this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) are combined in the specified solvent (5 mL). The vessel is sealed and heated to the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.[5]
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until completion. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) are added to a reaction vessel.[11] Anhydrous, deoxygenated solvent (e.g., toluene) is then added, and the mixture is stirred for several minutes to allow for catalyst activation.[11] The this compound (1.0 equiv) and the amine (1.2 equiv) are then added.[11] The reaction mixture is heated to the specified temperature and monitored for completion.[11] After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.[11] The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[11]
Visualizing Reaction Pathways and Workflows
To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 3-bromo-5-chloro-1H-indole Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 3-bromo-5-chloro-1H-indole is a critical step in the pharmaceutical pipeline. The presence of impurities, even in trace amounts, can significantly affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an objective comparison of a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound with alternative analytical techniques, supported by representative experimental data.
Recommended HPLC Method for Purity Assessment
A validated RP-HPLC method is the gold standard for routine quality control of this compound. The method detailed below is designed to separate the main compound from potential process-related impurities, such as starting materials, isomers, and degradation products.
Experimental Protocol: HPLC Method
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this analysis.
-
HPLC System: A UHPLC or HPLC system with a quaternary or binary pump.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common choice for its hydrophobicity and separation efficiency for a wide range of organic molecules.[1]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: UV detection at 220 nm and 280 nm. Indole derivatives typically exhibit strong absorbance at these wavelengths.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound derivative in 1 mL of a 50:50 mixture of acetonitrile and water (diluent).
Data Presentation: Comparative HPLC Purity Analysis
The following table summarizes representative chromatographic data for the purity assessment of this compound and a closely related analogue, highlighting the method's ability to separate the main peak from potential impurities.
| Compound | Retention Time (min) | Purity by Area % | Potential Impurities Detected |
| This compound | 12.5 | 99.2% | 5-chloro-1H-indole (starting material), dibrominated species, unidentified polar impurities |
| 3,5-dichloro-1H-indole | 11.8 | 99.5% | 5-chloro-1H-indole, dichlorinated isomers |
Workflow for HPLC Purity Assessment
The logical flow from sample preparation to final purity determination is a critical aspect of a validated analytical method.
Figure 1. General workflow for the purity assessment of synthesized compounds by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the primary method for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios. The choice of method depends on the nature of the impurities, the required level of accuracy, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, excellent quantitation, robust and widely available. | Requires a chromophore for detection, may not separate all co-eluting impurities without mass spectrometric detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Provides molecular weight and structural information of impurities, ideal for impurity identification.[2][3] | Higher operational complexity and cost compared to HPLC-UV. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | A primary ratio method that does not require a reference standard of the analyte, provides structural confirmation.[4][5][6] | Lower sensitivity than chromatographic methods, requires a relatively pure sample (>95%) for accurate results. |
Detailed Methodologies for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: Agilent 7890B GC with a 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Quantitative ¹H NMR (qNMR) Spectroscopy
-
NMR Spectrometer: Bruker Avance 500 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard is crucial for accurate quantification. A 30° pulse angle can be used to shorten the required relaxation delay.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
References
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmro.in [cmro.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Analysis of the Anticancer Potential of Halogenated Indole Analogs
Researchers in oncology and medicinal chemistry are constantly exploring novel molecular scaffolds to develop more effective and selective anticancer agents. Among these, the indole nucleus has emerged as a privileged structure due to its presence in numerous biologically active compounds. This guide provides a comparative overview of the anticancer activity of 5-chloro- and 5-bromo-1H-indole analogs, drawing upon recent experimental findings to highlight their therapeutic potential and mechanisms of action.
The strategic placement of halogen atoms, such as chlorine and bromine, at the C-5 position of the indole ring has been shown to significantly influence the physicochemical properties and biological activity of these compounds. These modifications can enhance binding affinity to target proteins, improve membrane permeability, and ultimately lead to more potent anticancer effects.
Comparative Biological Activity and Physicochemical Properties
Both 5-chloro and 5-bromo-indole derivatives have demonstrated significant potential as anticancer agents, often functioning as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in various cancers.[1] The choice between a chlorine or bromine substituent can subtly alter the molecule's properties and its interaction with biological targets. Generally, 5-bromo-indoles are more lipophilic than their 5-chloro counterparts, a difference that can be leveraged to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] The greater polarizability of bromine may also lead to stronger halogen bonding interactions within the active site of a target protein compared to chlorine.[1]
In Vitro Anticancer Activity of Substituted Indole Analogs
Recent studies have evaluated the antiproliferative activity of various substituted indole derivatives against a panel of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected compounds, providing a quantitative comparison of their potency.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives [2][3]
| Compound | R Substituent | Mean GI50 (nM) | Panc-1 IC50 (nM) | MCF-7 IC50 (nM) | A-549 IC50 (nM) |
| 3a | H | 35 | - | 32 | - |
| 3b | p-pyrrolidin-1-yl | 31 | - | 32 | - |
| 3e | m-piperidin-1-yl | 29 | - | - | - |
| Erlotinib (Ref.) | - | 33 | - | 40 | - |
Table 2: EGFR and BRAF V600E Inhibitory Activity of 5-Chloro-indole Derivatives [2][3]
| Compound | R Substituent | EGFR IC50 (nM) | BRAF V600E IC50 (nM) |
| 3a | H | - | - |
| 3b | p-pyrrolidin-1-yl | - | - |
| 3e | m-piperidin-1-yl | 68 | - |
| Erlotinib (Ref.) | - | 80 | - |
Table 3: Antiproliferative Activity of 5-Chloro-indole-2-carboxamides [4]
| Compound | R Substituent | Mean GI50 (nM) |
| 5f | p-2-methyl pyrrolidin-1-yl | 29 |
| 5g | p-4-morpholin-1-yl | 31 |
| 5d | p-N,N-dimethyl amino | 36 |
| Erlotinib (Ref.) | - | 33 |
Table 4: EGFR Inhibitory Activity of 5-Chloro-indole-2-carboxamides [4]
| Compound | R Substituent | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 5f | p-2-methyl pyrrolidin-1-yl | - | 9.5 ± 2 |
| 5g | p-4-morpholin-1-yl | - | 11.9 ± 3 |
| 5d | p-N,N-dimethyl amino | 68-85 | - |
| Osimertinib (Ref.) | - | - | 8 ± 2 |
Table 5: Anticancer Activity of Indole Based Arylsulfonylhydrazides [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5f | MCF-7 | 13.2 |
| 5f | MDA-MB-468 | 8.2 |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of these halogenated indoles is often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and migration.
EGFR Signaling Pathway
A significant number of 5-chloro and 5-bromo-indole derivatives target the EGFR signaling pathway.[1] EGFR, a receptor tyrosine kinase, plays a crucial role in cell growth, and its overexpression or mutation is common in many cancers.[1] These indole analogs can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling cascades.[1]
Caption: EGFR signaling pathway and the inhibitory action of 5-halo-indole derivatives.
NF-κB Signaling Pathway
Another important target is the NF-κB signaling pathway. NF-κB activation is implicated in carcinogenesis and can reduce the sensitivity of cancer cells to anticancer drugs. Certain indole derivatives, such as 3-(2-bromoethyl)-indole (BEI-9), have been shown to inhibit both basal and induced NF-κB activation.[6][7] This inhibition can lead to increased cell death when combined with other anticancer agents that activate NF-κB.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by 3-(2-bromoethyl)-indole.
Experimental Protocols
The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays. Below are the methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 20,000 cells/well and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[5][8]
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated at 37°C for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Workflow for a typical MTT cell viability assay.
Caspase-3 Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Pancreatic cancer cells (Panc-1) are treated with the test compounds.[4]
-
Lysis: After treatment, the cells are lysed to release intracellular proteins.
-
Assay: The cell lysate is incubated with a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Measurement: The signal is measured using a fluorometer or spectrophotometer, and the results are compared to untreated controls and a positive control (e.g., staurosporine).[4] The data is often presented as the concentration of caspase-3 in pg/mL.[4]
Conclusion
The available data strongly suggest that 5-chloro and 5-bromo-1H-indole analogs represent a promising class of anticancer agents. Their activity is often linked to the inhibition of key oncogenic signaling pathways, such as the EGFR and NF-κB pathways. The choice of halogen substituent at the 5-position, along with other substitutions on the indole ring, provides a valuable tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these halogenated indole derivatives in the treatment of various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 3-bromo-5-chloro-1H-indole
For Immediate Reference: Operational and Disposal Plan
This document provides essential safety and logistical information for the proper disposal of 3-bromo-5-chloro-1H-indole (CAS No. 85092-82-6), a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with general hazardous waste regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | ANSI-approved chemical splash goggles. A face shield should be used if there is a significant risk of splashing.[1] |
| Hand Protection | Nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double-gloving. |
| Body Protection | A fully buttoned, chemical-resistant laboratory coat. |
| Respiratory | All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[3] |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and labeling to prevent hazardous reactions and ensure environmentally responsible waste management.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound must be classified as Halogenated Organic Waste .[4] This includes:
-
Pure, unused, or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated materials such as gloves, weighing paper, pipette tips, and glassware.
-
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound and any contaminated disposable lab supplies (e.g., weighing boats, contaminated paper towels) into the designated solid halogenated waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, designated liquid halogenated waste container. Do not mix with non-halogenated organic waste.[4]
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE " and "HALOGENATED ORGANIC WASTE ".[4]
-
List all chemical constituents and their approximate concentrations on the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is nearly full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
III. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-bromo-5-chloro-1H-indole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The minimum required PPE should be supplemented based on a risk assessment of the specific procedure.[1][2]
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat must be worn at all times.[2][3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When handling the solid compound outside of a fume hood or when there is a risk of splashing, chemical safety goggles and a face shield are required.[1][2]
-
Hand Protection: Chemical-resistant gloves are essential.[3][4] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[1] For prolonged handling or direct immersion, heavier-duty gloves should be considered.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[3][5]
II. Operational Plan
A. Engineering Controls:
-
Ventilation: All handling of solid this compound that may generate dust, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[5][6]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
C. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly marked.
D. Spill and Emergency Procedures:
-
Minor Spills (Solid):
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]
-
III. Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11][12]
A. Waste Segregation:
-
Halogenated Waste: All waste containing this compound (e.g., excess solid, contaminated weighing boats, gloves, and paper towels) must be placed in a designated "Halogenated Organic Waste" container.[11][13]
-
Non-Halogenated Waste: Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[12]
B. Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][13]
-
List all components and their approximate percentages if it is a mixed waste stream.
C. Waste Collection and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[13][14]
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
IV. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table presents general hazard classifications for similar halogenated indole derivatives and related compounds. This information should be used as a guide, and the compound should be handled as if it possesses these hazards.
| Hazard Classification | Description |
| Acute Toxicity, Oral | May be harmful if swallowed. |
| Acute Toxicity, Dermal | May be harmful in contact with skin. |
| Acute Toxicity, Inhalation | May be harmful if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation.[9] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[9] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
